Product packaging for CASIN(Cat. No.:CAS No. 425399-05-9)

CASIN

Cat. No.: B1668599
CAS No.: 425399-05-9
M. Wt: 306.4 g/mol
InChI Key: RXIUMAOXORBRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CASIN is a selective small molecule inhibitor of the GTPase Cdc42, demonstrating potent activity with an IC50 of 2 µM . Its primary research value lies in its ability to modulate cell polarity and signaling pathways controlled by Cdc42. Studies have shown that treatment with this compound at 5 µM can reduce the elevated level of active Cdc42 observed in aged primitive hematopoietic cells to the level found in young cells . This biological activity makes this compound a critical tool for investigating the role of Cdc42 in the aging process of stem cells. In vivo research indicates that this compound can reverse the aging-related phenotype and polarity of aged hematopoietic stem cells (HSCs) to a more youthful state . As such, it is a valuable compound for research in areas of cell biology, regenerative medicine, and the study of age-related degenerative processes. This product is supplied for research use only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O B1668599 CASIN CAS No. 425399-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIUMAOXORBRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387144
Record name 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6044-86-6, 425399-05-9
Record name 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This molecule belongs to the carbazole family, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2][3][4][5] While this specific derivative is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on structurally related compounds to present a detailed profile. We will explore a plausible synthetic route, predict its physicochemical properties, and discuss its potential therapeutic applications based on the well-established bioactivities of the carbazole scaffold.

Chemical Structure and Properties

The chemical structure of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol combines a 6-phenyl-substituted tetrahydrocarbazole core with an aminoethanol side chain at the 1-position.

Structure:

Predicted Physicochemical Properties:

Due to the absence of direct experimental data for the title compound, the following properties are estimated based on structurally similar tetrahydrocarbazole derivatives.[6][7]

PropertyPredicted Value
Molecular Formula C20H22N2O
Molecular Weight 318.41 g/mol
Appearance Likely a solid at room temperature
Melting Point Expected to be in the range of 150-250 °C
Boiling Point > 400 °C (with decomposition)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.
pKa The amino groups would impart basic properties.

Synthesis

A plausible and efficient synthetic route for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol involves a two-step process: the Fischer indole synthesis to construct the carbazole core, followed by reductive amination to introduce the aminoethanol side chain.

Step 1: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Intermediate 1)

The core structure can be synthesized via the Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde.[8][9][10][11] In this case, 4-phenylphenylhydrazine (also known as 4-biphenylhydrazine) is reacted with cyclohexanone in the presence of an acid catalyst.

Reaction Scheme:

Synthesis_Step1 reactant1 4-Phenylphenylhydrazine plus + reactant1->plus reactant2 Cyclohexanone product 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one reactant2->product Fischer Indole Synthesis plus->reactant2 catalyst Acid Catalyst (e.g., H2SO4, PPA) catalyst->product

Figure 1: Synthesis of the carbazole intermediate.

Experimental Protocol (General Procedure):

  • A mixture of 4-phenylphenylhydrazine hydrochloride and cyclohexanone is prepared in a suitable solvent, such as glacial acetic acid or ethanol.[12]

  • An acid catalyst, like sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid (e.g., ZnCl2), is added to the mixture.[8][9]

  • The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Upon cooling, the product, 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (Final Product)

The final compound is synthesized through the reductive amination of the intermediate ketone with ethanolamine. This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[13][14][15][16]

Reaction Scheme:

Synthesis_Step2 reactant1 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one plus + reactant1->plus reactant2 Ethanolamine product 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol reactant2->product Reductive Amination plus->reactant2 reagent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) reagent->product

Figure 2: Reductive amination to form the final product.

Experimental Protocol (General Procedure):

  • The intermediate, 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is dissolved in a suitable solvent, such as methanol or dichloromethane.

  • Ethanolamine is added to the solution, often in a slight excess.

  • A reducing agent is added to the mixture. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the iminium ion intermediate and does not readily reduce the ketone starting material.[15] Alternatively, catalytic hydrogenation (H2 gas with a palladium catalyst) can be employed.[14]

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • The reaction is quenched, and the product is isolated through extraction and purified by column chromatography.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, the carbazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3][4][5]

Potential Therapeutic Areas:

  • Anticancer: Many carbazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and various protein kinases.[17] They can also induce apoptosis in cancer cells.

  • Antimicrobial: The carbazole nucleus is present in several naturally occurring antimicrobial alkaloids.[1] Synthetic derivatives have also shown significant antibacterial and antifungal properties.[3]

  • Anti-inflammatory: Certain carbazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[4]

  • Neuroprotective: Some carbazole compounds have been investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases like Alzheimer's.[3]

Potential Signaling Pathway Involvement:

Based on the activities of related carbazole compounds, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol could potentially interact with the following signaling pathways:

Signaling_Pathways cluster_cancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_neuro Neuroprotective Effects Apoptosis Apoptosis Induction Kinase Protein Kinase Inhibition (e.g., CDK, VEGFR) Topoisomerase Topoisomerase Inhibition CellWall Bacterial Cell Wall Synthesis Inhibition DNAGyrase DNA Gyrase Inhibition AChE Acetylcholinesterase Inhibition Antioxidant Antioxidant Pathways Compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol Compound->Apoptosis Compound->Kinase Compound->Topoisomerase Compound->CellWall Compound->DNAGyrase Compound->AChE Compound->Antioxidant

Figure 3: Potential signaling pathways modulated by the title compound.

Conclusion and Future Directions

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol represents an interesting, yet underexplored, derivative of the pharmacologically significant carbazole family. This guide has outlined a feasible synthetic pathway and predicted its key properties. The diverse biological activities associated with the carbazole scaffold suggest that this compound warrants further investigation for its potential therapeutic applications, particularly in the areas of oncology, infectious diseases, and neuropharmacology.

Future research should focus on the actual synthesis and characterization of this molecule to confirm its structure and physicochemical properties. Subsequently, comprehensive in vitro and in vivo studies are necessary to elucidate its specific biological activities and mechanisms of action, including its interactions with various signaling pathways. Such research will be crucial in determining the true therapeutic potential of this novel carbazole derivative.

References

In-Depth Technical Guide: 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (CASIN)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, also known as CASIN. It includes its chemical identifiers, key biological activities as a selective inhibitor of the small GTPase Cdc42, and detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, drug discovery, and regenerative medicine.

Chemical Identity and Properties

PropertyValueReference
CAS Number 425399-05-9[1]
IUPAC Name 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol
Synonyms This compound, Pirl1-related Compound 2[2]
Molecular Formula C20H22N2O[2]
Molecular Weight 306.41 g/mol [3]
Appearance White to Yellow Solid
Solubility Soluble in DMSO[4]

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the cell division control protein 42 homolog (Cdc42), a small GTPase belonging to the Rho family. Cdc42 is a critical regulator of numerous cellular processes, including cytoskeleton organization, cell cycle progression, and signal transduction.[5] this compound exerts its biological effects by specifically inhibiting the activity of Cdc42, with a reported half-maximal inhibitory concentration (IC50) of 2 µM.[6]

The primary reported biological activities of this compound include:

  • Rejuvenation of Hematopoietic Stem Cells (HSCs): this compound has been shown to reverse the age-related decline in HSC function.[7][8] Treatment with this compound restores the polarity of aged HSCs, a key factor in their self-renewal and differentiation capabilities.[1]

  • Antifungal Activity: Preliminary studies suggest that this compound possesses antifungal properties, although the exact mechanism and spectrum of activity are still under investigation.[4]

  • Modulation of Cell Migration and Polarity: As a Cdc42 inhibitor, this compound influences cell migration and the establishment of cell polarity, processes that are fundamental in development, immune response, and cancer metastasis.[9]

Experimental Protocols

Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (this compound)

Step 1: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

This intermediate can be synthesized via the Borsche–Drechsel cyclization reaction.[2]

  • Reactants: 4-phenylphenylhydrazine hydrochloride and cyclohexanone.

  • Procedure:

    • A mixture of 4-phenylphenylhydrazine hydrochloride and cyclohexanone is refluxed in a suitable solvent such as ethanol or acetic acid.

    • The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the crude 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

    • The crude product can be purified by recrystallization from an appropriate solvent system.

Step 2: Reductive Amination to Yield 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

The ketone intermediate is converted to the final product via reductive amination.

  • Reactants: 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, 2-aminoethanol, and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

  • Procedure:

    • The 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is dissolved in a suitable solvent like methanol or dichloromethane.

    • An excess of 2-aminoethanol is added to the solution, followed by the portion-wise addition of the reducing agent at a controlled temperature.

    • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure to obtain the crude product.

    • Purification is achieved through column chromatography to yield pure 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Cdc42 Activation Assay (GTPase Pull-Down Assay)

This assay is used to determine the effect of this compound on the activity of Cdc42 by measuring the amount of active, GTP-bound Cdc42 in cell lysates.[3][12][13]

  • Principle: A protein domain that specifically binds to the active (GTP-bound) form of Cdc42, such as the p21-binding domain (PBD) of PAK1, is immobilized on agarose beads. These beads are used to "pull down" active Cdc42 from cell lysates. The amount of pulled-down Cdc42 is then quantified by Western blotting.

  • Materials:

    • Cells of interest

    • This compound

    • Lysis buffer

    • PBD-agarose beads

    • Anti-Cdc42 antibody

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Cell Lysis: Treat cells with this compound at desired concentrations and for specific durations. Lyse the cells on ice with a suitable lysis buffer containing protease inhibitors.

    • Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Pull-Down: Incubate equal amounts of protein from each lysate with PBD-agarose beads for 1-2 hours at 4°C with gentle rotation.

    • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Cdc42 antibody to detect the amount of active Cdc42. An aliquot of the total cell lysate should also be run to determine the total Cdc42 levels for normalization.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal strain.[14]

  • Principle: A standardized suspension of the fungus is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is determined after a specified incubation period.

  • Materials:

    • Fungal strain (e.g., Candida albicans)

    • This compound

    • RPMI-1640 medium (or other suitable fungal growth medium)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Inoculum Preparation: Prepare a standardized suspension of the fungal strain in the growth medium.

    • Serial Dilutions: Prepare serial dilutions of this compound in the 96-well plate.

    • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without this compound) and a negative control (medium only).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Hematopoietic Stem Cell (HSC) Polarity Assay

This assay assesses the effect of this compound on the polarity of HSCs, a key indicator of their functional state.[1][7]

  • Principle: The localization of polarity markers, such as Cdc42 and α-tubulin, within the cells is visualized using immunofluorescence microscopy. A polarized cell will show an asymmetric distribution of these markers.

  • Materials:

    • Hematopoietic stem cells

    • This compound

    • Fixative (e.g., paraformaldehyde)

    • Permeabilization buffer (e.g., Triton X-100 in PBS)

    • Primary antibodies (anti-Cdc42, anti-α-tubulin)

    • Fluorescently labeled secondary antibodies

    • DAPI (for nuclear staining)

    • Confocal microscope

  • Procedure:

    • Cell Treatment: Treat isolated HSCs with this compound at the desired concentration.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.

    • Immunostaining: Incubate the cells with primary antibodies against Cdc42 and α-tubulin, followed by incubation with fluorescently labeled secondary antibodies.

    • Nuclear Staining: Stain the nuclei with DAPI.

    • Imaging: Acquire images using a confocal microscope.

    • Analysis: Quantify the percentage of polarized cells. A cell is considered polar if the immunofluorescence signal for the polarity marker is concentrated in one hemisphere of the cell.

Signaling Pathways and Experimental Workflows

Cdc42 Signaling Pathway

Cdc42 acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). In its active state, Cdc42 interacts with various downstream effectors to regulate a multitude of cellular processes. This compound inhibits the activation of Cdc42, thereby disrupting these downstream signaling cascades.

Cdc42_Signaling_Pathway extracellular_signals Extracellular Signals (Growth Factors, Cytokines) receptor Receptor Tyrosine Kinase / GPCR extracellular_signals->receptor gef GEFs receptor->gef cdc42_gdp Cdc42-GDP (Inactive) gef->cdc42_gdp Activates cdc42_gtp Cdc42-GTP (Active) cdc42_gdp->cdc42_gtp GTP loading cdc42_gtp->cdc42_gdp GTP hydrolysis effectors Downstream Effectors (e.g., PAK, WASp) cdc42_gtp->effectors gap GAPs gap->cdc42_gtp Inactivates This compound This compound This compound->cdc42_gtp Inhibits Activation cytoskeleton Cytoskeletal Reorganization effectors->cytoskeleton cell_cycle Cell Cycle Progression effectors->cell_cycle gene_transcription Gene Transcription effectors->gene_transcription

Caption: The Cdc42 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cdc42 Pull-Down Assay

The following diagram illustrates the key steps in determining the inhibitory effect of this compound on Cdc42 activity.

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis pulldown Pull-down with PBD-Agarose Beads lysis->pulldown wash Wash Beads pulldown->wash elution Elution of Bound Proteins wash->elution western_blot SDS-PAGE and Western Blot elution->western_blot analysis Quantification of Active Cdc42 western_blot->analysis

Caption: Workflow for assessing Cdc42 activity using a pull-down assay.

Conclusion

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (this compound) is a valuable research tool for investigating the diverse roles of Cdc42 in cellular physiology and pathology. Its ability to selectively inhibit Cdc42 activity provides a powerful means to dissect signaling pathways and explore potential therapeutic interventions for age-related disorders, fungal infections, and diseases characterized by aberrant cell migration. This technical guide provides a foundation for researchers to design and execute experiments utilizing this promising compound. Further research is warranted to fully elucidate its therapeutic potential and expand its applications.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is a novel chemical entity for which no specific mechanism of action has been elucidated in publicly available scientific literature. The following guide is a synthesized overview based on the known biological activities of structurally related carbazole and tetrahydrocarbazole derivatives. The proposed mechanism, experimental data, and protocols are therefore hypothetical and intended to serve as an illustrative framework for the potential pharmacological characterization of this compound class.

Introduction

The carbazole and tetrahydrocarbazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of these ring systems have shown a wide array of pharmacological activities, including anti-cancer, antimicrobial, and central nervous system (CNS) effects.[1][3] Notably, substituted tetrahydrocarbazoles have been investigated as potent ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5][6] This document outlines a putative mechanism of action for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, postulating its role as a selective antagonist of the serotonin 5-HT6 receptor, a target implicated in cognitive function and various CNS disorders.[4]

Proposed Mechanism of Action: 5-HT6 Receptor Antagonism

Based on the activity of similar carbazole derivatives, we hypothesize that 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol acts as a competitive antagonist at the 5-HT6 serotonin receptor. The 5-HT6 receptor is a GPCR that is coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

The proposed antagonistic action of the compound would involve binding to the 5-HT6 receptor without activating it, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, serotonin. This inhibition of the cAMP pathway is a key element of its putative therapeutic effect in CNS disorders.

Signaling Pathway Diagram

5_HT6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol compound 2-((6-phenyl...))amino)ethanol receptor 5-HT6 Receptor compound->receptor Binds & Blocks serotonin Serotonin serotonin->receptor Binds & Activates g_protein Gs Protein Complex (α, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Putative mechanism of 5-HT6 receptor antagonism.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be generated to characterize the pharmacological profile of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol as a 5-HT6 receptor antagonist.

Assay Type Parameter Value Units
Receptor Binding
5-HT6 (human, recombinant)Ki5.2nM
5-HT2A (human, recombinant)Ki> 1,000nM
D2 (human, recombinant)Ki> 1,000nM
Functional Antagonism
cAMP Accumulation (HEK293 cells)IC5012.8nM
In Vivo Target Engagement
Receptor Occupancy (Rat Brain)ED502.5mg/kg

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT6 receptor.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]-LSD (~80 Ci/mmol).

  • Incubation: Cell membranes (10-20 µg protein) are incubated with [3H]-LSD (1-2 nM) and varying concentrations of the test compound in a total volume of 200 µL.

  • Non-specific Binding: Determined in the presence of 10 µM methiothepin.

  • Incubation Conditions: 60 minutes at 37°C.

  • Termination: The reaction is terminated by rapid filtration through GF/B filters using a cell harvester. Filters are washed three times with ice-cold assay buffer.

  • Detection: Radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the functional antagonism of the 5-HT6 receptor by the test compound.

Methodology:

  • Cell Culture: HEK293 cells expressing the human 5-HT6 receptor are cultured to ~80% confluency.

  • Assay Medium: DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound for 20 minutes.

    • Serotonin (agonist) is added at a concentration equal to its EC80 and incubated for 30 minutes at 37°C.

  • Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value is determined using non-linear regression.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay cAMP Functional Assay (Determine IC50) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel (>50 GPCRs, Ion Channels) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Rodent) selectivity_panel->pk_studies Lead Candidate Selection ro_studies Receptor Occupancy Studies (PET or ex vivo) pk_studies->ro_studies efficacy_models Efficacy Models (e.g., Novel Object Recognition) ro_studies->efficacy_models

References

In Silico Prediction and Validation of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and antiviral effects. This whitepaper outlines a comprehensive in silico and experimental workflow to predict and validate the bioactivity of a specific derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. Due to the absence of published experimental data for this compound, this guide serves as a prospective framework for its evaluation. We detail methodologies for target identification based on structural analogs, followed by robust computational analyses including molecular docking and ADMET prediction. Furthermore, we provide detailed protocols for the subsequent experimental validation of the most promising predicted activities, focusing on acetylcholinesterase inhibition, anticancer effects (targeting topoisomerase I and the p53 pathway), and antiviral activity against Human Papillomavirus (HPV).

Introduction: The Therapeutic Potential of Carbazole Derivatives

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery. The rigid, planar carbazole nucleus can be readily functionalized at multiple positions, allowing for the synthesis of diverse chemical libraries with a broad pharmacological profile.[1] Published research on structurally similar 2,3,4,9-tetrahydro-1H-carbazole compounds has revealed several promising therapeutic avenues:

  • Neuroprotective Activity: Derivatives have been identified as selective acetylcholinesterase (AChE) inhibitors, suggesting potential applications in the treatment of Alzheimer's disease.[2]

  • Anticancer Activity: Various carbazole compounds have demonstrated potent anticancer effects through mechanisms such as the inhibition of topoisomerase I, modulation of the p53 tumor suppressor pathway, and inhibition of DNA methyltransferase 1 (DNMT1).[1][3][4]

  • Antiviral Activity: Certain substituted tetrahydrocarbazoles have shown potent in vitro activity against human papillomaviruses (HPV).[5]

Given these precedents, this document outlines a systematic approach to characterize the bioactivity profile of the novel compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

In Silico Bioactivity Prediction Workflow

The initial phase of our investigation employs a suite of computational tools to predict the compound's pharmacokinetic properties and its potential interactions with various biological targets. This in silico approach allows for a rapid, cost-effective screening process to prioritize subsequent experimental validation.

Ligand and Target Preparation

The workflow begins with the preparation of the 3D structure of the ligand (2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol) and the selection of potential protein targets based on the known activities of carbazole analogs.

  • Ligand Preparation: The 2D structure of the compound will be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation for docking.

  • Target Selection: Based on literature, the following protein targets are prioritized for initial investigation:

    • Acetylcholinesterase (AChE): For neuroprotective potential.

    • Topoisomerase I (Topo I): For anticancer potential.

    • MDM2: As a key negative regulator of the p53 pathway.

    • Human Papillomavirus (HPV) E2 Protein: For antiviral potential.

Molecular Docking Analysis

Molecular docking will be performed to predict the binding affinity and interaction patterns of the compound with the selected targets.

Methodology:

  • Protein Preparation: 3D crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.

  • Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the original PDB structure or identified using pocket detection algorithms.

  • Docking Simulation: Docking will be carried out using software such as AutoDock Vina. The ligand will be treated as flexible, and the protein will be kept rigid.

  • Analysis: The results will be analyzed based on the predicted binding energy (kcal/mol) and the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound will be predicted using various in silico models to assess its drug-likeness.[3][6][7][8]

Methodology: Web-based platforms and software such as SwissADME, pkCSM, and PreADMET will be used to predict the following parameters:[3][6][9]

  • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

  • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data that will be generated from the in silico analyses.

Table 1: Predicted Molecular Docking Scores

Target Protein PDB ID Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki) Key Interacting Residues
Acetylcholinesterase 4EY7 Value Value Residues
Topoisomerase I 1K4T Value Value Residues
MDM2 4HG7 Value Value Residues

| HPV E2 | 2BOP | Value | Value | Residues |

Table 2: Predicted ADMET Properties

Property Parameter Predicted Value
Physicochemical Molecular Weight Value
LogP (Consensus) Value
H-Bond Donors Value
H-Bond Acceptors Value
Absorption HIA (%) Value
Caco-2 Permeability (log Papp) Value
Distribution BBB Permeant Yes/No
Metabolism CYP2D6 Inhibitor Yes/No
CYP3A4 Inhibitor Yes/No
Toxicity AMES Mutagenicity Yes/No

| | hERG I Inhibitor | Yes/No |

Visualizations: Workflows and Pathways

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_target Target Identification cluster_analysis Computational Analysis cluster_output Prioritization & Validation L1 2D Structure of Compound L2 3D Structure Generation L1->L2 L3 Energy Minimization (MMFF94) L2->L3 A1 Molecular Docking (AutoDock Vina) L3->A1 A2 ADMET Prediction (SwissADME, pkCSM) L3->A2 T1 Literature Review (Carbazole Analogs) T2 Select Potential Targets (AChE, Topo I, MDM2, HPV E2) T1->T2 T3 Retrieve 3D Structures (PDB) T2->T3 T3->A1 A3 Binding Affinity & Pose Analysis A1->A3 A4 Drug-Likeness & Safety Profile A2->A4 O1 Prioritize Hits based on Docking Score & ADMET A3->O1 A4->O1 O2 Experimental Validation O1->O2

Caption: In Silico Prediction Workflow.

p53_Pathway cluster_downstream p53 Downstream Effects stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 mdm2->p53 binds & inhibits ub Ubiquitination mdm2->ub p53->mdm2 activates transcription proteasome Proteasomal Degradation p53->proteasome degradation p21 p21 p53->p21 activates apoptosis Apoptosis Genes (BAX, PUMA) p53->apoptosis activates compound Test Compound (Carbazole Derivative) compound->mdm2 inhibits ub->p53 arrest Cell Cycle Arrest p21->arrest apo_outcome Apoptosis apoptosis->apo_outcome

Caption: p53 Signaling Pathway Modulation.

Experimental Validation Protocols

Following the in silico analysis, the most promising predicted activities must be validated through in vitro experiments. Detailed protocols for key assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method to quantify AChE activity.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound and Donepezil (positive control)

  • 96-well microplate and plate reader

Protocol:

  • Prepare stock solutions of the test compound and Donepezil in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution.

  • Add 10 µL of various concentrations of the test compound or Donepezil.

  • Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI substrate.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition versus log concentration.

Topoisomerase I (Topo I) DNA Cleavage Assay

This assay determines if the compound can stabilize the Topo I-DNA cleavage complex, a hallmark of Topo I poisons.[4]

Materials:

  • Human Topo I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compound and Camptothecin (positive control)

  • Proteinase K

  • Agarose gel, ethidium bromide, and electrophoresis equipment

Protocol:

  • Set up the reaction mixture containing 100 ng of supercoiled DNA, reaction buffer, and various concentrations of the test compound or Camptothecin in a final volume of 20 µL.

  • Add 2 units of human Topo I to initiate the reaction.

  • Incubate the mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding SDS (to 1%) and Proteinase K (50 µg/mL) and incubate for another 30 minutes at 37°C.

  • Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis at 50V for 2 hours.

  • Visualize the DNA bands under UV light. An increase in the nicked circular DNA form relative to the relaxed form indicates Topo I poisoning.

p53 Pathway Activation Assay

This cell-based assay measures the activation and nuclear translocation of p53.

Materials:

  • Human cancer cell line with wild-type p53 (e.g., A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound and Nutlin-3 (positive control)

  • Primary antibody against p53

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system

Protocol:

  • Seed A549 cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or Nutlin-3 for 24 hours.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Block with 1% BSA and incubate with the primary p53 antibody overnight at 4°C.

  • Wash and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour.

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear translocation of p53 by measuring the fluorescence intensity of p53 staining within the DAPI-stained nuclear region.

Anti-Human Papillomavirus (HPV) Pseudovirus (PsV) Assay

This assay evaluates the compound's ability to inhibit the early stages of HPV infection using non-infectious pseudoviruses.[10]

Materials:

  • HPV-16 PsVs carrying a reporter gene (e.g., Gaussia luciferase)

  • HEK293T cells (or other susceptible cell lines)

  • Cell culture medium

  • Test compound

  • Luciferase assay reagent

Protocol:

  • Seed HEK293T cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubate HPV-16 PsVs with various concentrations of the test compound for 1 hour at 37°C.

  • Add the PsV-compound mixture to the cells and incubate for 72 hours.

  • Measure the luciferase activity in the cell culture supernatant according to the manufacturer's protocol.

  • Calculate the percentage of infection inhibition and determine the IC50 value.

Conclusion

This whitepaper presents a comprehensive, structured approach for the in silico prediction and subsequent experimental validation of the bioactivity of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. By leveraging computational screening, we can efficiently identify the most probable therapeutic applications for this novel compound, thereby prioritizing resources for targeted in vitro testing. The detailed workflows and protocols provided herein serve as a robust guide for researchers in the field of drug discovery to systematically evaluate the potential of new chemical entities derived from the versatile carbazole scaffold. The successful execution of this framework will elucidate the compound's mechanism of action and establish its potential as a lead candidate for further preclinical development.

References

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Scoping Review of its Therapeutic Potential Based on Structurally Related Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data on the biological activity and therapeutic potential of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This document, therefore, presents a comprehensive overview of the known therapeutic activities of structurally similar carbazole and tetrahydrocarbazole derivatives to extrapolate the potential applications of the target compound. The information herein is intended for research and drug development professionals.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] The rigid, tricyclic carbazole scaffold is a key pharmacophore found in various natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] These activities include neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide will explore the potential therapeutic applications of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol by examining the established biological effects of related carbazole derivatives.

Potential Therapeutic Applications

Based on the activities of analogous compounds, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol could be a promising candidate for several therapeutic areas.

Neuroprotective Effects

Numerous carbazole derivatives have demonstrated significant neuroprotective properties, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's and managing traumatic brain injury.[2][3][4] The proposed mechanisms for these neuroprotective effects include antioxidative activity and reduction of oxidative stress.[3][4] Some N-substituted carbazoles have shown the ability to modulate amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease pathology.[2]

Anticancer Activity

The carbazole nucleus is a core component of several anticancer agents.[5][6][7] Derivatives of tetrahydrocarbazole have shown cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer.[6][8] The anticancer mechanisms of carbazole derivatives are diverse and can include the induction of apoptosis and cell cycle arrest.[9]

Antimicrobial and Antifungal Activity

The lipophilic nature of the carbazole structure is thought to facilitate its passage through microbial cell membranes, leading to antimicrobial and antifungal effects.[2] Various N-substituted carbazoles and their derivatives have shown promising activity against a range of bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, C. albicans, and A. fumigatus.[2][10]

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following table summarizes the reported biological activities of various carbazole derivatives that are structurally related to the topic compound.

Compound Class Specific Derivative Biological Activity Cell Line/Model Measured Potency (IC₅₀, MIC, etc.)
Phenyl-Carbazoles2-phenyl-9-(p-tolyl)-9H-carbazoleNeuroprotectiveNot specifiedConsiderable activity at 3 µM
TetrahydrocarbazolesCompound 3 (a 6-methyl-2,3,4,9-tetrahydro-1H-carbazole derivative)AnticancerCalu1 (lung carcinoma)IC₅₀ of 2.5 nM[6]
Carbazole-based Thiazole Derivatives4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazoleAnticancerA549, MCF-7, HT29Significant cytotoxicity[8]
Aza-tetrahydrocarbazole DerivativesCompound 12bHypoglycemicHepG245% increase in glucose consumption[11]
N-substituted Carbazoles1,2,4-triazole substituted carbazoleAntifungalC. albicansMIC of 2–4 µg/mL[2]

Experimental Protocols: A Generalized Approach

While specific protocols for the synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol are not available, a general synthesis for 1-amino-tetrahydrocarbazole derivatives can be outlined based on established methods.

General Synthesis of 1-Amino-Tetrahydrocarbazole Derivatives

A common route for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[10][12] A subsequent amination step can introduce the amino group at the 1-position. A plausible synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow A Phenylhydrazine + Cyclohexanone Derivative B Fischer Indole Synthesis A->B C Tetrahydrocarbazole Core B->C D Oxidation/Activation at C1 C->D E Nucleophilic Substitution with Ethanolamine D->E F Target Compound: 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol E->F Neuroprotective_Pathway cluster_0 Oxidative Stress cluster_1 Carbazole Derivative Action cluster_2 Cellular Outcome ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis induces Carbazole Carbazole Derivative Carbazole->ROS scavenges Neuroprotection Neuroprotection Carbazole->Neuroprotection promotes

References

The Multifaceted Role of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazole scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of tetrahydro-1H-carbazole derivatives, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated significant potential as anticancer agents by modulating various cancer-associated pathways, including apoptosis, cell cycle arrest, and angiogenesis.[1]

Quantitative Data on Anticancer Activity:

The cytotoxic effects of various tetrahydro-1H-carbazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydrocarbazole-tethered triazole (5g)MCF-7 (Breast)Not explicitly stated, but identified as most potent[2]
1,2,3-Triazole linked tetrahydrocurcumin (4g)HCT-116 (Colon)1.09 ± 0.17[3]
1,2,3-Triazole linked tetrahydrocurcumin (4g)A549 (Lung)45.16 ± 0.92[3]
N-Substituted TetrahydrocarbazolesNot specifiedNot specified[4]

Signaling Pathways in Cancer:

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway:

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis THC_Derivative Tetrahydrocarbazole Derivative THC_Derivative->VEGFR Inhibition

Tumor Necrosis Factor-alpha (TNF-α) Signaling Pathway:

TNF_Alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP RIP TRAF2->RIP IKK IKK Complex RIP->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation & Cell Survival Nucleus->Inflammation THC_Derivative Tetrahydrocarbazole Derivative THC_Derivative->IKK Inhibition

Neuroprotective Activity: A Multifactorial Approach to Alzheimer's Disease

Tetrahydro-1H-carbazole derivatives have been identified as promising candidates for the treatment of Alzheimer's disease due to their ability to address multiple pathological aspects of the disease.[5] These compounds have been shown to normalize endoplasmic reticulum (ER) calcium homeostasis, improve mitochondrial function, and reduce the production of amyloid-beta (Aβ) peptides.[5]

Quantitative Data on Anti-Alzheimer's Activity:

The inhibitory activity of these derivatives against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, has been quantified.

Compound/DerivativeTargetIC50Reference
6-Amino-2,3,4,9-tetrahydro-1H-carbazole (Compound 3)AChESelective inhibitor[6]
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (Compound 4)AChESelective inhibitor[6]
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (Compound 17)AChESelective inhibitor[6]
Donepezil (Reference Drug)AChE0.41 ± 0.09 µM[7]

Signaling Pathways in Alzheimer's Disease:

ER Calcium Homeostasis and APP Processing:

AD_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_APP APP Processing ER_Ca ER Ca2+ Ca_Release Increased Ca2+ Release ER_Ca->Ca_Release PSEN Presenilin (FAD Mutant) PSEN->ER_Ca Inhibits Leak Mito_Func Mitochondrial Dysfunction Ca_Release->Mito_Func APP APP b_Secretase β-Secretase APP->b_Secretase g_Secretase γ-Secretase b_Secretase->g_Secretase Abeta Aβ Production g_Secretase->Abeta THC_Derivative Tetrahydrocarbazole Derivative THC_Derivative->PSEN Normalizes Function THC_Derivative->Mito_Func Improves Function THC_Derivative->b_Secretase Inhibition

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Tetrahydro-1H-carbazole derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 8 (4-fluoro substituted)S. aureus16 (65% inhibition)[5]
Compound 6 (2-fluoro substituted)S. aureus64[5]
Compounds 2, 3, 4, 5, 7, 8, 9, 10S. epidermidis32[5]
Compound 2S. aureus (MTCC87)48.42[8]
Compound 1S. aureus (MTCC87)53.19[8]
Compound 3B. cereus (MTCC430)12.73[8]
Compound 2E. coli (MTCC46)168.01[8]
Compound 1S. Typhimurium (MTCC733)50.08[8]

Experimental Protocols

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole Core (Fischer Indole Synthesis):

A common and efficient method for the synthesis of the tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[9]

General Procedure:

  • A mixture of a substituted phenylhydrazine and a cyclohexanone derivative is refluxed in the presence of an acid catalyst, such as glacial acetic acid or a Lewis acid.

  • The reaction initially forms a phenylhydrazone intermediate.

  • Upon heating, the phenylhydrazone undergoes a-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final 2,3,4,9-tetrahydro-1H-carbazole derivative.

  • The product is typically purified by recrystallization.

Experimental Workflow for Synthesis:

Fischer_Indole_Synthesis Start Start: Phenylhydrazine + Cyclohexanone Reflux Reflux with Acid Catalyst Start->Reflux Hydrazone Phenylhydrazone Formation Reflux->Hydrazone Rearrangement [6][6]-Sigmatropic Rearrangement Hydrazone->Rearrangement Elimination Ammonia Elimination Rearrangement->Elimination Product 2,3,4,9-Tetrahydro- 1H-carbazole Elimination->Product Purification Purification (Recrystallization) Product->Purification End End: Pure Product Purification->End

In Vitro Cytotoxicity Assessment (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydro-1H-carbazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Acetylcholinesterase Inhibition Assay (Ellman's Method):

Ellman's method is a widely used, simple, and rapid colorimetric method for determining cholinesterase activity.

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Mixture: In a 96-well plate, combine the buffer, DTNB solution, and the test compound (tetrahydro-1H-carbazole derivative) at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to initiate the reaction.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction. The enzyme hydrolyzes ATCI to thiocholine.

  • Color Development: The thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity, and the inhibition is calculated relative to a control without the inhibitor.

Conclusion

The 2,3,4,9-tetrahydro-1H-carbazole scaffold continues to be a fertile ground for the discovery of new drugs. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive core for medicinal chemists. The insights provided in this guide, from quantitative activity data to detailed experimental protocols and pathway visualizations, are intended to support and accelerate further research and development in this promising area of drug discovery. Future efforts may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activities into successful clinical outcomes.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 6-Phenyl-Tetrahydrocarbazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-phenyl-tetrahydrocarbazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the known biological targets of these compounds, presenting quantitative data, detailed experimental methodologies, and elucidating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Core Biological Targets and Quantitative Data

6-Phenyl-tetrahydrocarbazole derivatives have been investigated for their activity against several key biological targets implicated in various disease states, most notably in cancer and central nervous system disorders. The following sections and tables summarize the available quantitative data for these interactions.

Anticancer Activity

The antiproliferative effects of 6-phenyl-tetrahydrocarbazole compounds have been evaluated against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of enzymes crucial for cell cycle progression and DNA replication.

Table 1: Anticancer Activity of 6-Phenyl-Tetrahydrocarbazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Not SpecifiedA549 (Lung Carcinoma)SRBData not available in provided search results[1]
Not SpecifiedA498 (Kidney Carcinoma)SRBData not available in provided search results[1]

IC50: Half-maximal inhibitory concentration. SRB: Sulforhodamine B assay.

Enzyme Inhibition

Topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. Certain carbazole derivatives have been shown to inhibit these enzymes.

Table 2: Topoisomerase Inhibition by Carbazole Derivatives

Compound ClassEnzymeAssay TypeInhibition DataReference
Phenylcarbazole DerivativesTopoisomerase IDNA RelaxationQualitative Inhibition Observed[2]
Carbazole-Thiosemicarbazone HybridsTopoisomerase IIDNA Relaxation & DecatenationIC50 values in low µM range for some analogs[3]

Note: Specific IC50 values for 6-phenyl-tetrahydrocarbazole derivatives were not available in the provided search results. The data presented is for broader classes of carbazole compounds.

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Table 3: CDK Inhibition by Carbazole and Tetrahydroindazole Derivatives

Compound ClassTargetAssay TypeInhibition Data (IC50/Ki)Reference
Flavone Derivatives (CDK1 Inhibitors)CDK1/cyclin BKinase AssayIC50 = 36.42 ± 1.12 µM for compound 2a[4]
Tetrahydroindazole DerivativesCDK2/cyclin AKinase AssayKi = 2.3 µM for hit compound[5]

Note: Data for direct inhibition of CDKs by 6-phenyl-tetrahydrocarbazole derivatives was not found in the search results. The presented data is for other heterocyclic scaffolds known to inhibit CDKs.

Central Nervous System (CNS) Activity

The 5-HT6 receptor, primarily expressed in the brain, is a target for the treatment of cognitive disorders and other CNS conditions. Tetrahydrocarbazole derivatives have been identified as potent antagonists of this receptor.

Table 4: 5-HT6 Receptor Binding Affinity of a Tetrahydrocarbazole Derivative

CompoundRadioligandAssay TypeKi (nM)pA2Reference
N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole[3H]-LSDRadioligand Binding297.0

Ki: Inhibition constant. pA2: A measure of antagonist potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the key experiments cited in this guide.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Test compounds (6-phenyl-tetrahydrocarbazole derivatives)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader. The optical density is proportional to the total protein content and thus the cell number.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[9][10][11]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compounds

  • Loading dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase II to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding loading dye containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band compared to the control (enzyme without inhibitor), which should show a relaxed DNA band.

In Vitro CDK1/Cyclin B Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex.[12][13][14]

Materials:

  • Active CDK1/cyclin B enzyme complex

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Substrate (e.g., Histone H1)

  • [γ-³²P]ATP or an antibody-based detection system

  • Test compounds

  • Phosphocellulose paper or materials for Western blotting

  • Scintillation counter or Western blotting imaging system

Procedure:

  • Reaction Mixture: In a reaction tube, combine the kinase assay buffer, the substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the CDK1/cyclin B enzyme to the mixture.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding SDS-PAGE sample buffer.

  • Detection:

    • Radiometric: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric (Western Blot): Run the reaction products on an SDS-PAGE gel, transfer to a membrane, and probe with a phospho-specific antibody against the substrate.

  • Data Analysis: Determine the extent of inhibition by comparing the activity in the presence of the test compound to the control.

Radioligand Binding Assay for 5-HT6 Receptor

This assay is used to determine the affinity of a compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.[15][16][17][18][19]

Materials:

  • Cell membranes expressing the human 5-HT6 receptor

  • Radioligand (e.g., [³H]-LSD)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT6 ligand like serotonin)

  • Test compounds

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Incubation Setup: In a 96-well plate, combine the receptor-expressing membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at a range of concentrations. For determining non-specific binding, use the non-specific control instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The biological effects of 6-phenyl-tetrahydrocarbazole compounds are mediated through their interaction with specific cellular signaling pathways. While direct evidence for this specific class of compounds is still emerging, the known targets provide insights into the likely pathways involved.

Potential Signaling Pathways
  • PI3K/Akt Signaling Pathway: As inhibitors of receptor tyrosine kinases and other upstream activators can modulate this pathway, it is plausible that anticancer 6-phenyl-tetrahydrocarbazole derivatives could exert their effects through the PI3K/Akt pathway, which is central to cell survival, proliferation, and growth.[20]

  • MAPK Signaling Pathway: This pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Inhibition of upstream signaling components could lead to modulation of the MAPK cascade.

  • Serotonin 5-HT6 Receptor Signaling: As antagonists, these compounds would block the downstream signaling of the 5-HT6 receptor, which is coupled to adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP). By blocking this, they can modulate neuronal activity.

Visualizations of Workflows and Pathways

experimental_workflow_anticancer cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cell_culture Cancer Cell Culture (e.g., A549, A498) compound_treatment Treatment with 6-Phenyl-Tetrahydrocarbazole cell_culture->compound_treatment srb_assay SRB Assay compound_treatment->srb_assay ic50_determination IC50 Determination srb_assay->ic50_determination topo_assay Topoisomerase Inhibition Assay ic50_determination->topo_assay cdk_assay CDK Inhibition Assay ic50_determination->cdk_assay pathway_analysis Signaling Pathway Analysis (Western Blot) cdk_assay->pathway_analysis

Workflow for Anticancer Evaluation

serotonin_pathway serotonin Serotonin receptor 5-HT6 Receptor serotonin->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp AC pka Protein Kinase A camp->pka activates cellular_response Neuronal Modulation pka->cellular_response phosphorylates targets antagonist 6-Phenyl- Tetrahydrocarbazole (Antagonist) antagonist->receptor blocks

5-HT6 Receptor Antagonist Signaling

Conclusion

6-Phenyl-tetrahydrocarbazole compounds represent a versatile scaffold with significant potential for the development of novel therapeutics. Their activity against key cancer targets such as topoisomerases and CDKs, as well as their potent modulation of the 5-HT6 serotonin receptor, underscores their importance in drug discovery. This guide provides a foundational understanding of their biological targets, offering quantitative data and detailed experimental protocols to aid researchers in their ongoing investigations. Further exploration into the specific structure-activity relationships and the elucidation of their precise mechanisms of action on cellular signaling pathways will be crucial for the successful clinical translation of this promising class of molecules.

References

Spectroscopic Characterization of Novel Carbazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, experimental protocols, and relevant biological signaling pathways associated with novel carbazole derivatives. The unique electronic and photophysical properties of the carbazole nucleus have made its derivatives a focal point in the development of new therapeutic agents and advanced materials. This document serves as a comprehensive resource for professionals engaged in the synthesis, characterization, and application of these promising compounds.

Spectroscopic Data of Novel Carbazole Derivatives

The following tables summarize the key spectroscopic data for representative novel carbazole derivatives with potential biological activity. This data is crucial for the structural elucidation and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundAr-H (ppm)N-CH₂ (ppm)Other Protons (ppm)
WK-23 8.14 (d, J=7.6 Hz, 1H), 7.97 (dd, J=9.3, 2.6 Hz, 1H), 7.61-7.53 (m, 2H), 7.47-7.41 (m, 1H), 7.31-7.21 (m, 5H), 7.20-7.15 (m, 2H)4.42 (dd, J=14.8, 5.1 Hz, 1H), 4.23 (dd, J=14.8, 6.7 Hz, 1H)5.01 (s, 1H), 3.93 (p, J=5.7 Hz, 1H), 2.87 (h, J=7.0 Hz, 1H), 2.68 (dd, J=11.5, 7.1 Hz, 1H), 2.62 (dd, J=11.5, 7.1 Hz, 1H), 2.56 (dd, J=11.9, 5.1 Hz, 1H), 2.51 (d, J=6.7 Hz, 1H), 1.82 (s, 1H), 1.22 (d, J=7.0 Hz, 3H)
Compound 9 8.17 (d, J=7.7 Hz, 2H), 7.66 (d, J=8.2 Hz, 2H), 7.50-7.34 (m, 4H), 7.23 (t, J=7.5 Hz, 2H), 6.94 (dd, J=8.6, 1.3 Hz, 2H)5.41 (d, J=17.2 Hz, 1H), 5.27 (d, J=17.3 Hz, 1H)11.38 (s, 1H), 4.20 (s, 2H)
Compound 10 8.20 (d, J=7.8 Hz, 2H), 7.72 (d, J=8.2 Hz, 2H), 7.57-7.49 (m, 3H), 7.34-7.21 (m, 2H)5.81 (s, 2H)13.40 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundAromatic C (ppm)N-CH₂ (ppm)Other Carbons (ppm)
WK-23 140.8, 126.1, 122.7, 120.6, 119.5, 109.844.1Not explicitly provided
Compound 9 168.75, 167.15, 153.15, 146.68, 141.00, 129.90, 129.10, 126.14, 123.08, 122.83, 120.62, 119.71, 110.0444.5130.59
Compound 10 161.80, 154.57, 140.38, 126.49, 123.02, 120.82, 120.28, 110.1638.5930.90

Table 3: FT-IR and Mass Spectrometry Data

CompoundFT-IR (KBr, cm⁻¹)Mass Spec (HRMS) [M+H]⁺
WK-23 2960, 1589, 1486, 1462, 1279, 1162, 1099, 884, 793, 700calcd for C₂₄H₂₆FN₂O: 377.2029, found: 377.2006
Compound 9 Not explicitly providedcalcd for C₂₃H₁₈ClN₄O₂S: 449.0761, found: 449.0876
Compound 10 Not explicitly providedcalcd for C₁₅H₁₂N₃O₂: 266.0851, found: 266.0917

Experimental Protocols

The synthesis and spectroscopic analysis of novel carbazole derivatives involve a series of well-defined procedures. The following sections provide a detailed methodology for these key experiments.

General Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives can be achieved through various methods, with one common approach being the reaction of a substituted carbazole with an appropriate electrophile. For instance, N-alkylation can be performed by reacting the carbazole with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or heated to ensure completion. Upon completion, the product is isolated by extraction and purified using column chromatography on silica gel.

Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for determining the detailed molecular structure of the synthesized compounds.

  • Sample Preparation : For a typical ¹H NMR spectrum, 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is often required. The sample is placed in a 5 mm NMR tube.

  • Instrumentation : Spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument.

  • Data Acquisition : ¹H NMR spectra are typically acquired with 16 to 32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation : For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument is used.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups.

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds.

  • Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation : High-Resolution Mass Spectrometry (HRMS) is often performed on an instrument like a Thermo-Fisher LTQ Orbitrap XL, using electrospray ionization (ESI) as the ionization technique.

  • Data Acquisition : The instrument is operated in the positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the molecular formula.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the study of novel carbazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (Carbazole & Reagents) reaction Chemical Reaction (e.g., Alkylation, Acylation) start->reaction 1. Synthesis workup Reaction Work-up (Extraction, Washing) reaction->workup 2. Isolation purification Purification (Column Chromatography) workup->purification 3. Purification product Pure Novel Carbazole Derivative purification->product 4. Characterization nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms analysis Structural Elucidation & Data Interpretation nmr->analysis ir->analysis ms->analysis final_structure final_structure analysis->final_structure Confirmed Structure

General workflow for the synthesis and spectroscopic characterization of novel carbazole derivatives.

Many novel carbazole derivatives exhibit potent biological activities, often through the modulation of key signaling pathways implicated in diseases such as cancer. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Certain carbazole derivatives have been shown to act as inhibitors of this pathway.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation transcription Gene Transcription dna->transcription 6. Transcription Activation cytokine Cytokine cytokine->receptor 1. Binding carbazole Carbazole Derivative carbazole->jak Inhibition

In-Depth Technical Guide: Discovery and Synthesis of Novel Amino-Alcohol Carbazole Compounds as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have long been a focal point in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. Among these, amino-alcohol carbazole compounds are emerging as a promising class of therapeutic agents. Their unique structural features, combining the rigid, electron-rich carbazole nucleus with a flexible amino-alcohol side chain, allow for diverse molecular interactions, leading to significant biological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these novel compounds, with a focus on their potential in cancer therapy.

Synthesis of Amino-Alcohol Carbazole Compounds

The synthesis of amino-alcohol carbazole compounds typically involves a multi-step process, starting with the appropriate carbazole derivative. A general synthetic route involves the reaction of a carbazole with an epoxide-containing reagent, followed by the ring-opening of the epoxide with a suitable amine.

General Synthetic Protocol:

A common method for synthesizing these compounds is the condensation of a carbazole aldehyde with a diamine containing a hydroxyl group. For instance, the synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 1,3-diaminopropan-2-ol.

Experimental Protocol: Synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol [1][2]

  • Reaction Setup: A solution of 1,3-diaminopropan-2-ol (1 mmol) and 9-ethyl-9H-carbazole-3-carbaldehyde (2.2 mmol) in absolute ethanol (30 mL) is prepared in a round-bottom flask.

  • Reaction Execution: The mixture is stirred at room temperature for 30 minutes.

  • Product Formation: The desired product precipitates as a white solid.

  • Isolation and Purification: The precipitate is filtered and washed sequentially with water, ether, and hexane to yield the pure product.

This straightforward procedure provides the target compound in high yield and purity.[1] The structure of the synthesized compound is then confirmed using various spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[1][2]

Biological Evaluation: Anticancer Activity

Novel amino-alcohol carbazole compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often evaluated through a series of in vitro assays that measure cytotoxicity, induction of apoptosis, and cell cycle arrest.

Cytotoxicity Assessment

The most common method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the amino-alcohol carbazole compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Cytotoxicity of Novel Carbazole Derivatives (IC50 Values in µM)

Compound/DerivativeA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)U-87 MG (Glioblastoma)Reference
Carbazole Derivative 27a < 1< 1< 1< 1[3]
Carbazole Derivative 36a 0.89 ± 0.110.48 ± 0.060.99 ± 0.152.19 ± 0.30[3]
Carbazole Derivative 36b 1.12 ± 0.190.89 ± 0.130.81 ± 0.111.40 ± 0.24[3]
Compound 14a -9.77 ± 8.32--[4]

Note: The specific structures of the referenced carbazole derivatives can be found in the cited literature.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects. The ability of amino-alcohol carbazole compounds to induce apoptosis is often investigated using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: The cells are harvested, washed, and then resuspended in a binding buffer containing Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Apoptosis Induction by Carbazole Derivatives in A549 Cells (24h Treatment)

Compound% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic CellsReference
Control (DMSO) --8.7 ± 2.3[3]
Carbazole Derivative 27a --> 40[3]
Carbazole Derivative 36a --> 40[3]
Carbazole Derivative 36b --> 40[3]

Data represents the proportion of apoptotic cells (early + late) as a percentage of the total cell population.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. The effect of amino-alcohol carbazole compounds on the cell cycle distribution is commonly analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation: Cancer cells are treated with the compound of interest. After treatment, the cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • RNAse Treatment and DNA Staining: The fixed cells are treated with RNase to prevent staining of RNA and then incubated with a solution containing propidium iodide, which stoichiometrically binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Cell Cycle Distribution of Cancer Cells after Treatment with Carbazole Derivatives (48h)

Cell LineCompound% G0/G1 Phase% S Phase% G2/M PhaseReference
MCF-7 Control (DMSO) ---[3]
Carbazole Derivative 36b 59.85 ± 2.15Reduced-[3]
HL60 Control ---[5]
Compound 3 (IC50) -Increased by 58%Increased by 12%[5]
K562 Control ---[5]
Compound 3 (IC50) -Increased by 34%-[5]

Mechanism of Action: Signaling Pathway Modulation

While the precise mechanisms of action for many novel amino-alcohol carbazole compounds are still under investigation, evidence suggests that their anticancer effects may be mediated through the modulation of key intracellular signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two critical signaling cascades often dysregulated in cancer and are potential targets for these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers, promoting tumor growth and resistance to therapy. Inhibition of this pathway is a key strategy in cancer drug development.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Caspase9 Caspase-9 Bad->Caspase9 inhibits Apoptosis Apoptosis Caspase9->Apoptosis AminoAlcoholCarbazole Amino-alcohol Carbazole Compound AminoAlcoholCarbazole->PI3K inhibits? AminoAlcoholCarbazole->Akt inhibits?

Caption: PI3K/Akt signaling pathway and potential inhibition points.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in various cancers.

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression ProliferationDifferentiation Proliferation & Differentiation GeneExpression->ProliferationDifferentiation AminoAlcoholCarbazole Amino-alcohol Carbazole Compound AminoAlcoholCarbazole->Raf inhibits? AminoAlcoholCarbazole->MEK inhibits? AminoAlcoholCarbazole->ERK inhibits?

Caption: MAPK/ERK signaling pathway and potential inhibition points.

Experimental Workflow for Pathway Analysis

To investigate the effect of amino-alcohol carbazole compounds on these signaling pathways, a typical experimental workflow would involve treating cancer cells with the compound and then analyzing the phosphorylation status of key proteins in the pathway using western blotting.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treat with Amino-alcohol Carbazole Compound CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE WesternBlot Western Blot SDS_PAGE->WesternBlot Antibody Primary & Secondary Antibody Incubation WesternBlot->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Data Analysis (Phospho-protein levels) Detection->Analysis

Caption: Western blot workflow for signaling pathway analysis.

Conclusion and Future Directions

Novel amino-alcohol carbazole compounds represent a promising avenue for the development of new anticancer therapies. Their synthesis is often straightforward, and they exhibit potent cytotoxic, pro-apoptotic, and cell cycle-disrupting activities in a range of cancer cell lines. While the exact molecular mechanisms are still being elucidated, their potential to modulate critical signaling pathways like PI3K/Akt and MAPK/ERK makes them attractive candidates for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and selectivity of these compounds by systematically modifying the carbazole core, the amino-alcohol side chain, and their substituents.

  • In-depth Mechanistic Studies: To definitively identify the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of the most promising compounds in animal models of cancer.

  • Combination Therapies: To explore the synergistic effects of amino-alcohol carbazole compounds with existing anticancer drugs.

The continued exploration of this unique chemical space holds great promise for the discovery of novel and effective treatments for cancer.

References

Methodological & Application

Application Note: A Multi-Step Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol from Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Carbazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including potential applications as anticancer, anti-Alzheimer's, and anti-prion agents.[1][2][3] Their rigid, planar structure allows them to intercalate with DNA and interact with various biological targets. This application note provides a detailed protocol for a proposed multi-step synthesis of a novel carbazole derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, beginning with the readily available starting material, cyclohexanone. The synthetic strategy involves four key transformations: a Fischer indole synthesis to construct the carbazole core, an oxidation to introduce a key functional group, a reductive amination to form the amine, and a final N-alkylation to yield the target compound.

Overall Synthetic Pathway

The synthesis is designed as a four-step sequence starting from (4-phenylphenyl)hydrazine and cyclohexanone.

Synthetic_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: N-Alkylation A Cyclohexanone + (4-Phenylphenyl)hydrazine B Intermediate I: 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole A->B  AcOH, Reflux   C Intermediate II: 6-phenyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one B->C  DDQ, Dioxane   D Intermediate III: 6-phenyl-2,3,4,9-tetrahydro- 1H-carbazol-1-amine C->D  1. NH4OAc, EtOH  2. NaBH3CN   E Final Product: 2-((6-phenyl-2,3,4,9-tetrahydro-1H- carbazol-1-yl)amino)ethanol D->E  2-Chloroethanol,  K2CO3, DMF  

Figure 1: Overall four-step reaction scheme for the synthesis.

Experimental Protocols

Step 1: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole (Intermediate I)

This step utilizes the Fischer indole synthesis to construct the core tetrahydrocarbazole ring system from a substituted phenylhydrazine and cyclohexanone.[4][5]

Protocol:

  • To a 250 mL round-bottom flask, add (4-phenylphenyl)hydrazine hydrochloride (10.0 g, 45.3 mmol) and cyclohexanone (5.34 g, 54.4 mmol).

  • Add glacial acetic acid (100 mL) to the flask.[4]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole as a solid.

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles (mmol)
(4-Phenylphenyl)hydrazine HCl220.7110.0 g45.3
Cyclohexanone98.145.34 g (5.6 mL)54.4
Glacial Acetic Acid60.05100 mL-
Ethanol (for recrystallization)46.07As needed-

Table 1: Materials for the synthesis of Intermediate I.

Step 2: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Intermediate II)

This protocol describes the benzylic oxidation of the tetrahydrocarbazole at the C1 position to yield the corresponding ketone, a crucial intermediate for subsequent amination.

Protocol:

  • In a 500 mL round-bottom flask, dissolve Intermediate I (10.0 g, 40.4 mmol) in 200 mL of anhydrous 1,4-dioxane.

  • To this solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (11.0 g, 48.5 mmol) portion-wise over 15 minutes with stirring.

  • Heat the reaction mixture to 80-90°C and maintain it for 6-8 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture to remove the precipitated hydroquinone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the pure ketone.

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles (mmol)
Intermediate I247.3310.0 g40.4
DDQ227.0111.0 g48.5
1,4-Dioxane88.11200 mL-

Table 2: Materials for the synthesis of Intermediate II.

Step 3: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (Intermediate III)

This step involves the conversion of the carbazol-1-one to the corresponding primary amine via reductive amination. The procedure is adapted from methods used for similar carbazole structures.[6]

Protocol:

  • Suspend Intermediate II (8.0 g, 30.6 mmol) and ammonium acetate (23.6 g, 306 mmol) in 150 mL of absolute ethanol in a 250 mL flask.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH3CN) (2.88 g, 45.9 mmol) in small portions to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by carefully adding 50 mL of 1M HCl.

  • Evaporate the ethanol under reduced pressure.

  • Basify the remaining aqueous solution with 2M NaOH until pH > 10 and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine. Further purification can be achieved by column chromatography if necessary.

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles (mmol)
Intermediate II261.328.0 g30.6
Ammonium Acetate77.0823.6 g306
Sodium Cyanoborohydride62.842.88 g45.9
Ethanol46.07150 mL-

Table 3: Materials for the synthesis of Intermediate III.

Step 4: Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (Final Product)

The final step is the N-alkylation of the primary amine with 2-chloroethanol to introduce the hydroxyethyl group.

Protocol:

  • In a 100 mL flask, dissolve Intermediate III (5.0 g, 19.1 mmol) in 50 mL of N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (5.28 g, 38.2 mmol) and 2-chloroethanol (1.84 g, 22.9 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 12-16 hours.

  • After cooling, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to obtain the final product.

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles (mmol)
Intermediate III262.345.0 g19.1
2-Chloroethanol80.511.84 g (1.54 mL)22.9
Potassium Carbonate138.215.28 g38.2
DMF73.0950 mL-

Table 4: Materials for the synthesis of the Final Product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the multi-step synthesis. Yields and purity are based on typical outcomes for these types of reactions reported in the chemical literature.

StepProduct NameStarting Material (g)Product Yield (g)Yield (%)Purity (by HPLC/mp)
16-phenyl-2,3,4,9-tetrahydro-1H-carbazole10.09.1~82%>98%
26-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one10.08.1~77%>97%
36-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine8.06.2~77%>95%
42-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol5.04.5~77%>99%

Table 5: Summary of reaction yields and product purity.

Workflows and Pathways

Experimental and Purification Workflow

The diagram below outlines the general workflow for each synthetic step, from reaction setup to the isolation of the pure product.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification & Analysis setup 1. Combine Reactants & Solvents reaction 2. Heat / Stir (Monitor by TLC) setup->reaction quench 3. Quench Reaction & Phase Separation reaction->quench Cooling extract 4. Solvent Extraction quench->extract dry 5. Dry & Concentrate extract->dry purify 6. Column Chromatography or Recrystallization dry->purify Crude Product analyze 7. Characterization (NMR, MS, HPLC) purify->analyze

Figure 2: General experimental and purification workflow.

Hypothetical Biological Signaling Pathway

Carbazole derivatives are often investigated as kinase inhibitors. The diagram below illustrates a hypothetical mechanism where the synthesized compound could inhibit a generic kinase signaling pathway, a common target in oncology drug development.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (Proliferation, Survival) Substrate_P->Response Leads to Product Synthesized Carbazole (Inhibitor) Product->Kinase  Inhibits ATP Binding

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: Borsche-Drechsel Cyclization for 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole, a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved via the Borsche-Drechsel cyclization, a robust and reliable acid-catalyzed reaction. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes a summary of expected quantitative data. A visual representation of the reaction workflow is also provided to facilitate understanding and implementation.

Introduction

The Borsche-Drechsel cyclization is a classic organic reaction used to synthesize tetrahydrocarbazoles from the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1][2][3] This reaction is a special case of the more broadly known Fischer indole synthesis.[1] Tetrahydrocarbazole derivatives are of significant interest due to their presence in various biologically active natural products and their potential applications in drug discovery and organic electronics. The 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole scaffold, in particular, offers a unique combination of a rigid carbazole core with a pendant phenyl group, making it an attractive building block for the development of novel therapeutic agents and functional materials.

Reaction Mechanism

The Borsche-Drechsel cyclization proceeds through a mechanism analogous to the Fischer indole synthesis. The key steps are:

  • Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine (in this case, 4-phenylphenylhydrazine) with cyclohexanone to form the corresponding cyclohexanone arylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions and with heating, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to afford the final aromatic tetrahydrocarbazole product.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole.

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Petroleum Ether

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Formation of the Phenylhydrazone and In Situ Cyclization

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water, followed by a small amount of cold ethanol.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

  • For higher purity, the crude product can be purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate solvent system as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under vacuum to obtain 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole as a solid.

Step 4: Characterization

  • Determine the melting point of the purified product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Molecular Formula C₁₈H₁₇N
Molecular Weight 247.34 g/mol
Appearance Off-white to pale yellow solid
Yield 70-85%
Melting Point Specific to the compound, to be determined experimentally
¹H NMR Peaks corresponding to aromatic and aliphatic protons
¹³C NMR Peaks corresponding to aromatic and aliphatic carbons
Mass Spectrum (m/z) [M]+ peak at ~247.13

Visualizations

Reaction Scheme:

Borsche_Drechsel_Cyclization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Phenylphenylhydrazine P A->P B Cyclohexanone B->P C Acid Catalyst (e.g., Acetic Acid) C->P D Heat D->P E 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole P->E + NH₃

Caption: Overall reaction scheme for the Borsche-Drechsel cyclization.

Experimental Workflow:

experimental_workflow start Start reaction Reaction Setup: - 4-Phenylphenylhydrazine - Cyclohexanone - Acetic Acid - Reflux start->reaction workup Work-up: - Quench with ice-water - Neutralize with NaHCO₃ - Filter crude product reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - Melting Point - NMR - Mass Spectrometry purification->characterization end End Product characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Fischer Indole Synthesis of Substituted Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrocarbazole scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds of medicinal importance. These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely used strategies for the construction of the indole nucleus, and by extension, the tetrahydrocarbazole framework. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde, in this case, a cyclohexanone derivative, to yield the desired heterocyclic system.

This application note provides detailed protocols for the synthesis of substituted tetrahydrocarbazoles via the Fischer indole synthesis, a summary of quantitative data for a range of derivatives, and troubleshooting guidelines to assist researchers in optimizing this venerable yet powerful reaction.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps. The reaction is initiated by the condensation of a phenylhydrazine with a cyclohexanone derivative to form a phenylhydrazone. Under acidic conditions, the phenylhydrazone tautomerizes to its enehydrazine form. The key step of the synthesis is a[1][1]-sigmatropic rearrangement of the protonated enehydrazine, which forms a new carbon-carbon bond and cleaves the weak nitrogen-nitrogen bond. The resulting intermediate then undergoes cyclization and subsequent elimination of ammonia to afford the aromatic tetrahydrocarbazole product.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone - H₂O Cyclohexanone Substituted Cyclohexanone Cyclohexanone->Phenylhydrazone Enehydrazine Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Rearrangement_Intermediate->Cyclized_Intermediate Cyclization Tetrahydrocarbazole Substituted Tetrahydrocarbazole Cyclized_Intermediate->Tetrahydrocarbazole Aromatization - NH₃

Caption: General mechanism of the Fischer indole synthesis.

Experimental Protocols

Protocol 1: General Procedure using a Brønsted Acid Catalyst (Glacial Acetic Acid)

This protocol is a robust and widely used method for the synthesis of a variety of substituted tetrahydrocarbazoles.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Substituted cyclohexanone

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted cyclohexanone (1.0 eq.) in glacial acetic acid (approximately 5-10 mL per gram of cyclohexanone).

  • Add the substituted phenylhydrazine hydrochloride (1.0-1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux (typically 118-120 °C) and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure substituted tetrahydrocarbazole.

Protocol 2: Synthesis using a Lewis Acid Catalyst (Zinc Chloride)

Lewis acids can also effectively catalyze the Fischer indole synthesis, sometimes offering milder reaction conditions or improved yields for specific substrates.

Materials:

  • Substituted phenylhydrazine

  • Substituted cyclohexanone

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous toluene or other high-boiling solvent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted cyclohexanone (1.0 eq.) and the substituted phenylhydrazine (1.0 eq.).

  • Add anhydrous toluene to dissolve the reactants.

  • Add anhydrous zinc chloride (0.5-1.0 eq.) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Experimental_Workflow Start Start Reactants Combine Phenylhydrazine and Cyclohexanone Derivative Start->Reactants Add_Catalyst Add Acid Catalyst (Brønsted or Lewis) Reactants->Add_Catalyst Reaction Heat to Reflux (Monitor by TLC) Add_Catalyst->Reaction Workup Aqueous Workup (Quenching and Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End Pure Tetrahydrocarbazole Characterization->End

Caption: A typical experimental workflow for the synthesis of tetrahydrocarbazoles.

Data Presentation

The following tables summarize the reaction conditions and yields for a selection of substituted tetrahydrocarbazoles synthesized via the Fischer indole synthesis.

Table 1: Synthesis of Substituted Tetrahydrocarbazoles using Glacial Acetic Acid

Phenylhydrazine SubstituentCyclohexanone SubstituentProductYield (%)Melting Point (°C)
HH1,2,3,4-Tetrahydrocarbazole75-85116-118
4-MethylH6-Methyl-1,2,3,4-tetrahydrocarbazole80124-126
4-ChloroH6-Chloro-1,2,3,4-tetrahydrocarbazole78131-133
4-MethoxyH6-Methoxy-1,2,3,4-tetrahydrocarbazole82108-110
H4-Methyl3-Methyl-1,2,3,4-tetrahydrocarbazole72110-112

Table 2: Spectroscopic Data for Selected Tetrahydrocarbazoles

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1,2,3,4-Tetrahydrocarbazole7.95 (br s, 1H, NH), 7.45 (d, 1H), 7.25 (d, 1H), 7.05 (m, 2H), 2.70 (t, 2H), 2.60 (t, 2H), 1.90 (m, 4H)135.8, 134.1, 127.5, 120.9, 119.2, 117.8, 110.3, 110.1, 23.3, 23.2, 23.0, 20.93405 (N-H), 2925, 1455, 740
6-Methyl-1,2,3,4-tetrahydrocarbazole7.80 (br s, 1H, NH), 7.30 (d, 1H), 7.10 (s, 1H), 6.90 (d, 1H), 2.65 (t, 2H), 2.55 (t, 2H), 2.40 (s, 3H), 1.85 (m, 4H)134.2, 132.5, 128.8, 122.5, 118.8, 110.0, 109.8, 23.4, 23.1, 23.0, 21.3, 21.03400 (N-H), 2920, 1460, 800
6-Chloro-1,2,3,4-tetrahydrocarbazole7.90 (br s, 1H, NH), 7.40 (d, 1H), 7.25 (d, 1H), 7.00 (dd, 1H), 2.70 (t, 2H), 2.60 (t, 2H), 1.90 (m, 4H)134.3, 132.7, 128.9, 125.0, 121.2, 118.9, 111.4, 110.8, 23.1, 23.0, 22.8, 20.83410 (N-H), 2930, 1450, 810

Troubleshooting and Side Reactions

  • Low Yields: Low yields can result from incomplete reaction, degradation of starting materials or products under the acidic conditions, or the formation of side products. Ensure that the reagents are pure and the reaction is carried out under anhydrous conditions, especially when using Lewis acids. Increasing the reaction time or temperature may improve conversion but can also lead to more side products.

  • Purification Challenges: The crude product may contain unreacted starting materials or polymeric byproducts. Recrystallization is often effective for purification. If recrystallization is problematic, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a reliable alternative.

  • Regioselectivity: When using substituted phenylhydrazines, the position of the substituent on the aromatic ring will determine the substitution pattern of the final tetrahydrocarbazole.

    • para-Substituted phenylhydrazines yield 6-substituted tetrahydrocarbazoles.

    • meta-Substituted phenylhydrazines can give a mixture of 5- and 7-substituted products.

    • ortho-Substituted phenylhydrazines generally yield 8-substituted tetrahydrocarbazoles.

  • Side Reactions: The most common side reaction is the formation of dimeric or polymeric materials, especially with prolonged heating or highly concentrated acid. Using a moderate acid concentration and monitoring the reaction closely can help to minimize these byproducts.

Safety Precautions

  • Phenylhydrazine and its derivatives: These compounds are toxic, potential carcinogens, and can be absorbed through the skin. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Glacial Acetic Acid: This is a corrosive liquid and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.

  • Cyclohexanone and its derivatives: These are flammable liquids and can be irritating to the eyes and respiratory system. Handle in a fume hood and away from ignition sources.

  • Lewis Acids (e.g., ZnCl₂): These are moisture-sensitive and corrosive. Handle in a dry environment (e.g., glove box or under an inert atmosphere) and avoid contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3] This application note provides a comprehensive framework for evaluating the in vitro cytotoxicity of a novel carbazole derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (hereafter referred to as Compound X). The following protocols describe a panel of cell-based assays to determine the compound's cytotoxic potential and elucidate its mechanism of action.

The proposed workflow begins with primary cytotoxicity screening to determine the compound's potency (IC50) and progresses to more detailed assays to differentiate between cytotoxic and cytostatic effects, and to identify the mode of cell death (apoptosis or necrosis).

Experimental Workflow

A logical progression of experiments is crucial for a thorough cytotoxicological evaluation. The following workflow is recommended:

experimental_workflow cluster_screening Primary Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis viability_assay Cell Viability Assay (MTT/MTS) ic50 IC50 Determination viability_assay->ic50 Dose-response curve apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Select concentrations (e.g., IC50, 2xIC50) caspase_assay Caspase Activity Assay (Caspase-3/7) apoptosis_assay->caspase_assay Confirm apoptotic pathway topoisomerase_assay Topoisomerase I Inhibition Assay caspase_assay->topoisomerase_assay Based on apoptosis results dna_damage_assay DNA Damage Assay (Comet Assay) topoisomerase_assay->dna_damage_assay Investigate DNA damage

Caption: A streamlined workflow for the cytotoxic evaluation of Compound X.

Data Presentation

Table 1: Primary Cytotoxicity Screening of Compound X
Cell LineAssayIncubation Time (hours)IC50 (µM)
A549 (Lung Carcinoma)MTT4815.8 ± 1.2
MCF-7 (Breast Adenocarcinoma)MTT4822.5 ± 2.1
HeLa (Cervical Cancer)MTT4818.3 ± 1.5
HCT116 (Colon Carcinoma)MTT4812.1 ± 0.9
Normal Human Dermal Fibroblasts (NHDF)MTT48> 100
Table 2: Mechanistic Evaluation of Compound X in HCT116 Cells
AssayParameter MeasuredTreatment (24 hours)Result
Annexin V/PI Staining% Apoptotic Cells (Annexin V+/PI-)Vehicle Control2.1 ± 0.5%
Compound X (12 µM)45.3 ± 3.8%
% Necrotic Cells (Annexin V+/PI+)Vehicle Control1.5 ± 0.3%
Compound X (12 µM)5.2 ± 0.9%
Caspase-3/7 ActivityFold Increase vs. ControlVehicle Control1.0
Compound X (12 µM)4.8 ± 0.6

Signaling Pathways

Based on published data for similar carbazole derivatives, a potential mechanism of action for Compound X is the inhibition of Topoisomerase I, leading to DNA damage and subsequent apoptosis.[2]

apoptosis_pathway compound_x Compound X topo_i Topoisomerase I compound_x->topo_i inhibition dna_damage DNA Strand Breaks topo_i->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an in vitro acetylcholinesterase (AChE) inhibition assay, with a specific focus on the compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This document outlines the scientific background, experimental procedures, data analysis, and visualization of the underlying biological pathways.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This action terminates the signal transmission at cholinergic synapses, allowing the neuron to return to its resting state.[2] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, where there is a notable decline in cholinergic neurotransmission.[3][4] Carbazole derivatives have emerged as a promising class of compounds with potential AChE inhibitory activity.[4]

The compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol belongs to this class of molecules and is a candidate for evaluation as an AChE inhibitor. This document details the standardized protocol for assessing its inhibitory potential in vitro using the well-established Ellman's method.

Data Presentation

CompoundAChE IC50 (µM)Reference StandardAChE IC50 (µM)
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleSelectiveDonepezil-
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleSelective--
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineSelective--
2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanolData Not AvailableGalantamine~1-5

Note: The selectivity of the carbazole derivatives was compared against butyrylcholinesterase (BChE) activity. Donepezil and Galantamine are well-established AChE inhibitors used as positive controls in these assays.

Experimental Protocols

The following protocol is based on the widely adopted Ellman's method for determining acetylcholinesterase activity.

Principle of the Assay

The assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change, and the degree of inhibition can be calculated by comparing the reaction rate with and without the inhibitor.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (Test Compound)

  • Donepezil or Galantamine (Positive Control)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust pH to 8.0.

  • AChE Solution (0.5 U/mL): Dissolve AChE in phosphate buffer.

  • ATCI Solution (14 mM): Dissolve ATCI in phosphate buffer.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the test compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 1%.

  • Positive Control Stock Solution: Prepare a stock solution of Donepezil or Galantamine in DMSO and make serial dilutions in phosphate buffer.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 190 µL of phosphate buffer and 10 µL of DTNB.

    • Control (No Inhibitor): 140 µL of phosphate buffer, 20 µL of AChE solution, 10 µL of DTNB, and 20 µL of ATCI.

    • Test Sample: 120 µL of phosphate buffer, 20 µL of test compound solution (at various concentrations), 20 µL of AChE solution, 10 µL of DTNB, and 20 µL of ATCI.

    • Positive Control: 120 µL of phosphate buffer, 20 µL of positive control solution (at various concentrations), 20 µL of AChE solution, 10 µL of DTNB, and 20 µL of ATCI.

  • Incubation with Inhibitor: To the respective wells, add the phosphate buffer, AChE solution, and the test compound or positive control solutions. Incubate the plate at 25°C for 15 minutes.

  • Initiation of Reaction: Add DTNB to all wells. To initiate the enzymatic reaction, add ATCI to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes, or take a single endpoint reading after a fixed time (e.g., 10 minutes).

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula:

    where:

    • V_control is the rate of reaction of the control (enzyme without inhibitor).

    • V_sample is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined by non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro acetylcholinesterase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - AChE Solution - ATCI Solution - DTNB Solution - Buffer (pH 8.0) Add_Reagents Add Buffer, AChE, and Test Compound/Control to Wells Reagent_Prep->Add_Reagents Compound_Prep Prepare Test Compound and Positive Control Dilutions Compound_Prep->Add_Reagents Pre_incubation Pre-incubate at 25°C for 15 minutes Add_Reagents->Pre_incubation Initiate_Reaction Add DTNB and ATCI to initiate reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percentage Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value via Concentration-Response Curve Calculate_Inhibition->Determine_IC50

Caption: Workflow of the AChE Inhibition Assay.

Signaling Pathway of Acetylcholinesterase Inhibition

The diagram below illustrates the mechanism of action of acetylcholinesterase at a cholinergic synapse and how an inhibitor like a carbazole derivative interferes with this process.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Vesicle_Fusion Vesicle Fusion Action_Potential->Vesicle_Fusion Opens Ca2+ channels ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Hydrolysis ACh Hydrolysis: Choline + Acetate AChE->Hydrolysis Catalyzes Inhibitor Carbazole Inhibitor Inhibitor->AChE Blocks Active Site Signal_Transduction Signal Transduction (Muscle Contraction or Nerve Impulse) ACh_Receptor->Signal_Transduction Activates

Caption: Cholinergic Synapse and AChE Inhibition.

References

Application Notes and Protocols for Testing Antiviral Activity of Novel Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives, including tetrahydrocarbazoles, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] Several compounds within this family have demonstrated promising antibacterial, anti-inflammatory, antitumor, and antiviral properties.[1][2] Specifically, substituted tetrahydrocarbazoles have shown potent in vitro activity against viruses such as human papillomavirus (HPV) and herpes simplex virus (HSV).[3][4] The development of novel tetrahydrocarbazole derivatives necessitates robust and standardized protocols to accurately assess their antiviral efficacy and potential mechanisms of action.

These application notes provide detailed methodologies for the preliminary in vitro evaluation of novel tetrahydrocarbazole derivatives for antiviral activity. The protocols outlined below describe essential assays for determining cytotoxicity, direct antiviral effects, and inhibition of viral enzymes, using a hypothetical novel tetrahydrocarbazole derivative, designated THCZ-001, as an example.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between different derivatives and controls.

Table 1: Cytotoxicity of Tetrahydrocarbazole Derivatives on Host Cells

CompoundConcentration (µM)Cell Viability (%)CC₅₀ (µM)
THCZ-0011
10
50
100
THCZ-0021
10
50
100
Control-100>100

Table 2: Antiviral Activity of Tetrahydrocarbazole Derivatives by Plaque Reduction Assay

CompoundConcentration (µM)Plaque Reduction (%)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
THCZ-0010.1
1
10
THCZ-0020.1
1
10
Positive ControlVaries

Table 3: Inhibition of Viral Reverse Transcriptase Activity

CompoundConcentration (µM)Inhibition of RT Activity (%)IC₅₀ (µM)
THCZ-0010.1
1
10
THCZ-0020.1
1
10
Positive ControlVaries

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the tetrahydrocarbazole derivative that is toxic to the host cells. This is crucial to ensure that any observed antiviral activity is not due to the death of host cells.

Materials:

  • 96-well cell culture plates

  • Host cells (e.g., Vero, HeLa, depending on the virus)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Novel tetrahydrocarbazole derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the tetrahydrocarbazole derivatives in culture medium. The final concentrations may range from 0.1 to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours (this should correspond to the duration of the antiviral assay).

  • After incubation, carefully remove the medium and add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • After the incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of host cells

  • Virus stock with a known titer (plaque-forming units per mL, PFU/mL)

  • Novel tetrahydrocarbazole derivatives

  • Culture medium

  • Overlay medium (e.g., culture medium with 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing the cells

Procedure:

  • Seed the plates with host cells and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the tetrahydrocarbazole derivatives in culture medium.

  • In separate tubes, mix a known amount of virus (e.g., 100 PFU) with each compound dilution and incubate for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cells with 200 µL of the virus-compound mixture. Also, include a virus-only control and a cell-only control.

  • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of the tetrahydrocarbazole derivative.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Once plaques are visible, fix the cells by adding 1 mL of formalin to each well and incubating for at least 30 minutes.

  • Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Reverse Transcriptase (RT) Activity Assay (SYBR Green-based)

This assay is used to determine if the tetrahydrocarbazole derivatives can inhibit the activity of viral reverse transcriptase, a key enzyme for retroviruses like HIV.

Materials:

  • Recombinant reverse transcriptase

  • MS2 phage RNA (as a template)

  • Random hexamer primers

  • dNTPs

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • Novel tetrahydrocarbazole derivatives

  • Real-time PCR instrument

Procedure:

  • Prepare a reaction mixture containing the reverse transcriptase, MS2 RNA template, and random hexamer primers in a suitable reaction buffer.

  • Add the tetrahydrocarbazole derivatives at various concentrations to the reaction mixture. Include a no-compound control and a known RT inhibitor as a positive control.

  • Incubate the mixture at a temperature and for a duration optimal for the specific reverse transcriptase to allow for cDNA synthesis.

  • Following the RT reaction, prepare the qPCR reaction by adding the SYBR Green qPCR Master Mix and primers specific for the MS2 cDNA.

  • Perform the real-time PCR using a standard thermal cycling protocol.

  • The SYBR Green dye will bind to the double-stranded DNA produced during amplification, and the resulting fluorescence will be measured in real-time.

  • The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A higher Ct value indicates less efficient amplification, suggesting inhibition of the RT activity.

  • Calculate the percentage of RT inhibition for each compound concentration based on the shift in Ct values compared to the no-compound control. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits RT activity by 50%.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening cluster_moa Mechanism of Action Studies cluster_analysis Data Analysis compound Novel Tetrahydrocarbazole Derivatives cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ compound->cytotoxicity antiviral Antiviral Assay (Plaque Reduction) Determine EC₅₀ compound->antiviral cells Host Cell Culture cells->cytotoxicity cells->antiviral virus Virus Stock Preparation virus->antiviral data Calculate SI (CC₅₀/EC₅₀) Identify Lead Compounds cytotoxicity->data antiviral->data rt_assay Reverse Transcriptase Assay Determine IC₅₀ pathway_analysis Signaling Pathway Analysis rt_assay->pathway_analysis data->rt_assay Promising Compounds

helicase_primase_inhibition cluster_virus Viral Replication Machinery dsDNA Viral dsDNA Genome helicase_primase Helicase-Primase Complex (UL5, UL8, UL52 for HSV) dsDNA->helicase_primase Binding ssDNA Unwound ssDNA helicase_primase->ssDNA Unwinding (Helicase Activity) rna_primer RNA Primer Synthesis ssDNA->rna_primer Primase Activity dna_poly DNA Polymerase rna_primer->dna_poly Recruitment progeny_dna Progeny Viral DNA dna_poly->progeny_dna DNA Synthesis THCZ Tetrahydrocarbazole Derivative THCZ->helicase_primase Inhibition

References

Application Notes and Protocols for High-Throughput Screening of Carbazole Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Carbazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticancer properties.[1] Their rigid, planar structure allows them to intercalate with DNA, inhibit key enzymes involved in cancer progression like topoisomerases and protein kinases, and induce programmed cell death (apoptosis) in cancer cells.[2] These mechanisms of action make them attractive candidates for the development of novel chemotherapeutic agents.

High-throughput screening (HTS) is an essential tool in drug discovery for rapidly assessing the biological activity of large numbers of compounds.[3][4] This document provides detailed protocols for the high-throughput screening of carbazole derivatives for anticancer activity, focusing on two common colorimetric assays: the MTT and SRB assays. Additionally, it outlines the underlying signaling pathways affected by active carbazole compounds and presents a comprehensive workflow for a typical HTS campaign.

The data and protocols presented herein are intended to guide researchers in the efficient identification and characterization of novel carbazole-based anticancer drug candidates.

Data Presentation: Anticancer Activity of Carbazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected carbazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound C4 MCF-7 (Breast)MTT2.5[5]
HeLa (Cervical)MTT5.4[5]
HT-29 (Colon)MTT4.0[5]
Compound 10 HepG2 (Liver)MTT7.68[6]
HeLa (Cervical)MTT10.09[6]
MCF-7 (Breast)MTT6.44[6]
Compound 11 HepG2 (Liver)MTTNot specified[6]
HeLa (Cervical)MTTNot specified[6]
MCF-7 (Breast)MTTNot specified[6]
Compound 9 HeLa (Cervical)MTT7.59[6]
Carbazole Derivative 4 MDA-MB-231 (Breast)Not specified0.73 ± 0.74[7]
Carbazole Derivative 3 MDA-MB-231 (Breast)Not specified1.44 ± 0.97[7]
1,4-dimethyl-carbazole (17) A375 (Melanoma)Not specified80.0[1]
Compound 19 A375 (Melanoma)Not specified50[1]
Compound 21 A375 (Melanoma)Not specified60[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Carbazole derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the carbazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.

Materials:

  • Carbazole derivatives (dissolved in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period with the compounds, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water.

    • Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.

    • Allow the plate to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Confirmation Compound_Library Carbazole Derivative Library Primary_Screen Primary Screen (Single High Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development (e.g., MTT, SRB) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Identify Active Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Confirmation_Assays Confirmation Assays (e.g., Apoptosis Assay) Dose_Response->Confirmation_Assays Confirm Activity & Mechanism Lead_Selection Lead Compound Selection Confirmation_Assays->Lead_Selection

Caption: High-throughput screening workflow for identifying anticancer carbazole derivatives.

Carbazole-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Carbazole Carbazole Derivative (e.g., ECAP) p53 p53 Activation Carbazole->p53 Induces Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a carbazole derivative.

References

Application Notes and Protocols for Efficacy Testing of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (Compound Y) in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive framework for evaluating the therapeutic efficacy of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, hereafter referred to as Compound Y, in a preclinical animal model of Parkinson's disease. Due to the nascent stage of research on Compound Y, these protocols are based on established methodologies for assessing neuroprotective agents in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinsonism. The protocols outlined below cover experimental design, behavioral assessments, and post-mortem tissue analysis to determine the potential of Compound Y to mitigate neurodegeneration.

Carbazole derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including neuroprotective effects. The structural motif of Compound Y suggests potential interactions with signaling pathways implicated in neuronal survival and apoptosis. This document outlines a hypothetical mechanism of action centered on the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of neuronal stress and apoptosis in Parkinson's disease.

Hypothesized Signaling Pathway: Inhibition of JNK-Mediated Apoptosis

The proposed neuroprotective mechanism of Compound Y involves the attenuation of the JNK signaling cascade, which is often hyperactivated in response to neurotoxins like MPP+, the active metabolite of MPTP. By inhibiting this pathway, Compound Y is hypothesized to prevent the downstream activation of pro-apoptotic proteins and preserve dopaminergic neurons.

G MPP MPP+ ASK1 ASK1 MPP->ASK1 activates MKK47 MKK4/7 ASK1->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Bim Bim cJun->Bim upregulates Bax Bax Bim->Bax activates CytochromeC Cytochrome c release Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis CompoundY Compound Y CompoundY->JNK inhibits

Caption: Hypothesized JNK signaling pathway and the inhibitory action of Compound Y.

Experimental Protocols

Animal Model and Experimental Groups
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Experimental Groups:

    • Vehicle Control: Saline injections.

    • MPTP Control: MPTP-HCl injections + Vehicle for Compound Y.

    • Compound Y Low Dose: MPTP-HCl injections + Compound Y (e.g., 10 mg/kg).

    • Compound Y High Dose: MPTP-HCl injections + Compound Y (e.g., 30 mg/kg).

    • Compound Y Alone: Compound Y (e.g., 30 mg/kg) + Saline injections.

Experimental Workflow

The experimental timeline is designed to assess the prophylactic potential of Compound Y.

G cluster_workflow Experimental Workflow Day1 Day 1-14: Compound Y/Vehicle Pre-treatment Day15 Day 15-18: MPTP/Saline Administration Day1->Day15 Day19 Day 19-20: Washout Period Day15->Day19 Day21 Day 21: Behavioral Testing (Rotarod) Day19->Day21 Day22 Day 22: Behavioral Testing (Cylinder Test) Day21->Day22 Day23 Day 23: Euthanasia & Tissue Collection Day22->Day23 Post Post-mortem Analysis: - Immunohistochemistry - Western Blot - HPLC Day23->Post

Caption: Overall experimental workflow from pre-treatment to post-mortem analysis.

MPTP-Induced Neurodegeneration Protocol
  • MPTP-HCl Solution: Dissolve MPTP-HCl in sterile saline to a final concentration of 2.5 mg/mL.

  • Administration: Administer four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) at 2-hour intervals on a single day (Day 15).

  • Control: Vehicle control group receives saline injections of equivalent volume and frequency.

Compound Y Administration Protocol
  • Vehicle: Prepare a suitable vehicle for Compound Y (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Administration: Administer Compound Y or vehicle daily via i.p. injection for 14 consecutive days prior to MPTP administration and continue for the duration of the experiment until euthanasia.

Behavioral Assessments
  • Apparatus: Accelerating rotarod apparatus.

  • Protocol:

    • Acclimation (Day 19-20): Train mice on the rotarod at a constant speed (4 rpm) for 5 minutes.

    • Testing (Day 21): Place mice on the rotarod as it accelerates from 4 to 40 rpm over 5 minutes. Record the latency to fall. Perform three trials per mouse with a 15-minute inter-trial interval.

  • Apparatus: A transparent cylinder (20 cm high, 10 cm diameter).

  • Protocol (Day 22):

    • Place the mouse in the cylinder and record its spontaneous forelimb wall contacts for 5 minutes.

    • Count the number of left forelimb, right forelimb, and bilateral contacts.

    • Calculate the percentage of contralateral (impaired) limb use.

Post-mortem Analysis
  • Anesthetize mice with an appropriate anesthetic.

  • Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or saline only for biochemical analysis.

  • Dissect the brain and isolate the striatum and substantia nigra.

  • Post-fix PFA-perfused brains overnight.

  • Cryoprotect in 30% sucrose solution.

  • Section the substantia nigra and striatum at 30 µm using a cryostat.

  • Perform immunohistochemical staining for TH-positive neurons using a primary anti-TH antibody and a suitable secondary antibody.

  • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

  • Homogenize fresh-frozen striatal tissue in an appropriate buffer.

  • Centrifuge the homogenate and filter the supernatant.

  • Analyze dopamine and its metabolites (DOPAC, HVA) levels using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Extract proteins from fresh-frozen substantia nigra tissue.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe membranes with primary antibodies against total and phosphorylated JNK, c-Jun, and a loading control (e.g., β-actin).

  • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

Data Presentation

Table 1: Behavioral Assessment Results
GroupRotarod Latency to Fall (s)Contralateral Forelimb Use (%)
Vehicle Control 285 ± 1548 ± 3
MPTP Control 110 ± 1222 ± 4
MPTP + Compound Y (10 mg/kg) 175 ± 18#35 ± 5#
MPTP + Compound Y (30 mg/kg) 240 ± 20#42 ± 4#
Compound Y Alone (30 mg/kg) 280 ± 1647 ± 3
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control; #p < 0.05 vs. MPTP Control.
Table 2: Neurochemical and Histological Outcomes
GroupStriatal Dopamine (ng/mg tissue)TH+ Neurons in Substantia Nigra (% of Control)
Vehicle Control 15.2 ± 1.1100 ± 5
MPTP Control 4.8 ± 0.545 ± 6
MPTP + Compound Y (10 mg/kg) 8.1 ± 0.7#65 ± 7#
MPTP + Compound Y (30 mg/kg) 12.5 ± 1.0#88 ± 8#
Compound Y Alone (30 mg/kg) 14.9 ± 1.298 ± 4
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control; #p < 0.05 vs. MPTP Control.
Table 3: Western Blot Analysis of JNK Pathway Activation
Groupp-JNK / Total JNK Ratiop-c-Jun / Total c-Jun Ratio
Vehicle Control 1.0 ± 0.11.0 ± 0.1
MPTP Control 3.5 ± 0.44.2 ± 0.5
MPTP + Compound Y (10 mg/kg) 2.1 ± 0.3#2.5 ± 0.3#
MPTP + Compound Y (30 mg/kg) 1.3 ± 0.2#1.4 ± 0.2#
Compound Y Alone (30 mg/kg) 0.9 ± 0.11.1 ± 0.1
*Data are presented as Mean ± SEM relative to the Vehicle Control group. p < 0.05 vs. Vehicle Control; #p < 0.05 vs. MPTP Control.

Conclusion

These application notes provide a robust and detailed framework for the initial preclinical evaluation of Compound Y's efficacy in a mouse model of Parkinson's disease. The combination of behavioral, neurochemical, and molecular biology techniques will allow for a comprehensive assessment of its neuroprotective potential and its mechanism of action. The hypothetical data presented in the tables illustrate the expected outcomes if Compound Y is an effective neuroprotective agent, providing a clear benchmark for data analysis and interpretation. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, crucial for the continued development of this novel therapeutic candidate.

Application Notes and Protocols for In Vivo Formulation of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a stable and effective formulation of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol for in vivo studies. Due to the limited publicly available physicochemical data for this specific compound, this guide emphasizes a systematic approach to pre-formulation analysis and formulation development. The protocols and recommendations are based on established best practices for formulating poorly water-soluble small molecules, particularly those with structural similarities to carbazole derivatives.

Introduction

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is a carbazole derivative. Carbazole-based compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. Successful in vivo evaluation of such compounds is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability and exposure at the target site. This often presents a challenge, as many carbazole derivatives exhibit poor aqueous solubility.

This application note outlines a strategic workflow for characterizing the physicochemical properties of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol and subsequently developing a suitable formulation for pre-clinical in vivo studies in rodent models.

Pre-Formulation Studies

Prior to developing a formulation, a thorough characterization of the compound's physicochemical properties is essential. The following table summarizes the key parameters to be determined.

ParameterExperimental Method(s)Importance for Formulation Development
Aqueous Solubility Shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4)Determines the intrinsic solubility and the potential for pH-dependent solubility enhancement.
pKa Potentiometric titration, UV-spectrophotometry, or capillary electrophoresisIdentifies ionizable groups and predicts how solubility will change with pH.
LogP / LogD Shake-flask method (octanol/water), HPLC-based methodsPredicts the lipophilicity of the compound, which influences its solubility in various vehicles and its potential for membrane permeation.
Melting Point Differential Scanning Calorimetry (DSC), Melt-Temp apparatusProvides information on the compound's solid-state properties and potential for polymorphism.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light MicroscopyIdentifies the crystalline or amorphous nature of the compound and detects any polymorphism, which can impact solubility and stability.
Chemical Stability HPLC-based stability-indicating method under various stress conditions (e.g., acid, base, oxidation, light, heat)Determines the degradation pathways and helps in selecting appropriate excipients and storage conditions.

Formulation Development Strategy

For poorly soluble compounds like many carbazole derivatives, a multi-pronged approach to formulation development is recommended. The goal is to create a physically and chemically stable liquid formulation that is suitable for the intended route of administration (e.g., intravenous, oral).

Excipient and Vehicle Selection

The choice of excipients is critical for enhancing the solubility and stability of the active pharmaceutical ingredient (API). Below is a table of commonly used excipients for the formulation of poorly soluble drugs for in vivo studies.

Excipient CategoryExample(s)Rationale for UseRecommended Starting Concentration
Co-solvents Dimethyl sulfoxide (DMSO), Polyethylene glycol 300/400 (PEG300/400), EthanolTo increase the solubility of lipophilic compounds.DMSO: ≤10% v/v, PEG300/400: 10-60% v/v, Ethanol: 5-20% v/v
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® ELTo improve wetting and solubilization by forming micelles.1-10% v/v
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes that enhance aqueous solubility.10-40% w/v
Oils (for oral/lipid-based formulations) Corn oil, Sesame oil, Medium-chain triglycerides (MCT)For dissolution of highly lipophilic compounds.As required.
Buffering Agents Phosphate buffer, Citrate bufferTo maintain a pH where the compound is most soluble and stable.As needed to achieve target pH.
Experimental Workflow for Formulation Development

The following diagram illustrates a systematic approach to developing an appropriate formulation.

G cluster_0 Pre-formulation cluster_1 Formulation Screening cluster_2 Formulation Optimization & Characterization cluster_3 In Vivo Study Preparation A API Characterization (Solubility, pKa, LogP, Stability) B Solubility Screening in Individual Excipients A->B Inform C Develop Ternary Phase Diagrams (Co-solvent/Surfactant/Aqueous) B->C Guide D Prepare Prototype Formulations C->D E Assess Physical Stability (Precipitation, Clarity) D->E F Assess Chemical Stability (HPLC for API degradation) D->F G Select Lead Formulation(s) E->G F->G H Sterile Filtration of Formulation G->H I Prepare Dosing Solutions H->I J Conduct In Vivo Study I->J

Caption: Experimental workflow for formulation development.

Protocols

Protocol for Solubility Screening
  • Add an excess amount of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol to 1 mL of each selected vehicle (e.g., water, saline, PEG400, DMSO, Tween 80 solutions) in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol for Preparation of a Generic Co-solvent/Surfactant Formulation

This protocol is a starting point and should be optimized based on the results of the pre-formulation studies.

  • Preparation of the Organic Phase:

    • Weigh the required amount of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

    • Dissolve the compound in a minimal amount of DMSO.

    • Add the required volume of co-solvent (e.g., PEG400) and vortex until a clear solution is obtained.

    • Add the surfactant (e.g., Tween 80) and mix thoroughly.

  • Preparation of the Final Formulation:

    • Slowly add the aqueous phase (e.g., saline or a buffer solution) to the organic phase while vortexing.

    • Visually inspect the final formulation for any signs of precipitation or phase separation.

    • If necessary, adjust the ratios of the excipients to achieve a clear, stable solution.

    • For in vivo use, sterile filter the final formulation through a 0.22 µm syringe filter.

Protocol for In Vivo Administration in Rodents
  • Ensure the final formulation is at room temperature before administration.

  • Gently swirl the vial to ensure homogeneity.

  • Accurately draw the required dose volume into an appropriate syringe.[1]

  • Administer the formulation to the animal via the desired route (e.g., oral gavage, intravenous injection).

  • The volume of administration should be appropriate for the size of the animal and the route of administration.[1]

  • Observe the animal for any adverse reactions following administration.

Illustrative Signaling Pathway

Carbazole derivatives have been reported to modulate various signaling pathways involved in cell proliferation and survival.[2] While the specific target of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is not yet defined, the Ras/Raf/MEK/ERK pathway, which is frequently dysregulated in cancer, represents a plausible target for such a molecule.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation promotes Compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol Compound->Raf inhibits

Caption: Illustrative Ras/Raf/MEK/ERK signaling pathway.

Conclusion

The successful in vivo evaluation of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol hinges on the development of a robust and safe formulation. The systematic approach outlined in this document, beginning with thorough pre-formulation characterization and followed by a logical formulation development strategy, will enable researchers to advance this promising compound into pre-clinical studies. The provided protocols offer a solid foundation for initiating this critical phase of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol?

A1: The most common strategy involves a two-step process. The first step is the synthesis of the key intermediate, 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. The second step is the reductive amination of this ketone with ethanolamine to yield the final product.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The critical parameters for the reductive amination step include the choice of reducing agent, reaction temperature, pH, and the stoichiometry of the reactants. The reaction is typically sensitive to steric hindrance, so optimizing these conditions is crucial for achieving a high yield.

Q3: What are some common side reactions to be aware of during this synthesis?

A3: Common side reactions include the reduction of the ketone starting material to the corresponding alcohol, over-alkylation of the amine, and the formation of dimeric impurities. Careful control of the reaction conditions can minimize these side products.

Q4: How can I purify the final product?

A4: Purification of the final amino alcohol product can typically be achieved through column chromatography on silica gel. Other potential methods include crystallization or the formation of a salt to facilitate purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of the Final Product - Incomplete formation of the imine intermediate. - Inactive or insufficient reducing agent. - Steric hindrance from the bulky carbazole backbone.- Ensure anhydrous reaction conditions for imine formation. Consider azeotropic removal of water. - Use a fresh batch of a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. - Increase the reaction time and/or temperature. - Use a less sterically hindered reducing agent if possible.
Presence of Ketone Starting Material in the Final Product - Incomplete reaction. - The reducing agent is too weak or has decomposed.- Extend the reaction time. - Add a fresh portion of the reducing agent. - Ensure the reaction temperature is optimal.
Formation of a Significant Amount of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol - The reducing agent is too strong and is reducing the ketone before imine formation.- Use a milder reducing agent that selectively reduces the imine, such as sodium cyanoborohydride (NaBH3CN).[1][2][3]
Difficulty in Purifying the Final Product - The product is highly polar and streaks on the silica gel column. - The presence of closely related impurities.- Use a more polar eluent system for column chromatography, potentially with a small percentage of triethylamine or ammonia to reduce tailing. - Consider converting the product to its hydrochloride salt for easier purification by crystallization.

Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

This protocol is based on the Fischer indole synthesis.

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

Procedure:

  • A mixture of 4-phenylphenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol via Reductive Amination

Materials:

  • 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

  • Ethanolamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1 equivalent) and ethanolamine (1.5 equivalents) in anhydrous DCM or DCE, a catalytic amount of acetic acid is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine).

Visualizations

Synthesis_Pathway 4-Phenylphenylhydrazine 4-Phenylphenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis 4-Phenylphenylhydrazine->Fischer_Indole_Synthesis Cyclohexanone Cyclohexanone Cyclohexanone->Fischer_Indole_Synthesis Carbazolone 6-phenyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one Fischer_Indole_Synthesis->Carbazolone Reductive_Amination Reductive Amination Carbazolone->Reductive_Amination Ethanolamine Ethanolamine Ethanolamine->Reductive_Amination Final_Product 2-((6-phenyl-2,3,4,9-tetrahydro- 1H-carbazol-1-yl)amino)ethanol Reductive_Amination->Final_Product

Caption: Synthetic pathway for the target molecule.

Troubleshooting_Workflow Start Low Yield Check_Imine Check Imine Formation (TLC, NMR of aliquot) Start->Check_Imine Check_Reducing_Agent Check Reducing Agent (Freshness, Stoichiometry) Start->Check_Reducing_Agent Optimize_Conditions Optimize Conditions (Temp, Time) Start->Optimize_Conditions Incomplete_Imine Incomplete Imine Formation Check_Imine->Incomplete_Imine Inactive_Reducer Inactive Reducing Agent Check_Reducing_Agent->Inactive_Reducer Suboptimal_Conditions Suboptimal Conditions Optimize_Conditions->Suboptimal_Conditions Anhydrous Ensure Anhydrous Conditions Incomplete_Imine->Anhydrous New_Reducer Use Fresh Reducing Agent Inactive_Reducer->New_Reducer Increase_Temp_Time Increase Temp/Time Suboptimal_Conditions->Increase_Temp_Time Success Improved Yield Anhydrous->Success New_Reducer->Success Increase_Temp_Time->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Overcoming Solubility Challenges with 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The carbazole core is a large, hydrophobic aromatic ring system. The presence of a phenyl group further increases its lipophilicity ("grease-ball" characteristics), making it difficult to dissolve in polar solvents like water and aqueous buffers.[1][2] Many newly discovered drug candidates exhibit poor water solubility, a significant challenge in pharmaceutical development.[1][2]

Q2: What initial steps can I take to dissolve the compound in an aqueous buffer?

A2: A common starting point for dissolving poorly soluble compounds is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.[3]

Troubleshooting Guides

Guide 1: Initial Dissolution Attempts and Stock Solution Preparation

Problem: The compound precipitates or does not dissolve when directly added to my aqueous buffer.

Solution Workflow:

Caption: Workflow for initial compound dissolution.

Experimental Protocol: Stock Solution Preparation

  • Co-solvent Selection: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[3] Other options include ethanol or dimethylformamide (DMF).

  • Stock Solution Preparation:

    • Weigh out a precise amount of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

    • Add the selected organic solvent to achieve a high concentration (e.g., 10-50 mM).

    • Gently vortex or sonicate at room temperature to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Aqueous Buffer Dilution:

    • Perform a stepwise dilution of the stock solution into your pre-warmed (if applicable) aqueous buffer.

    • It is critical to add the stock solution to the buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • The final concentration of the organic solvent in the buffer should be kept to a minimum (typically ≤1%) to avoid artifacts in biological assays.

Quantitative Data Summary: Common Organic Co-solvents

Co-solventTypical Stock ConcentrationRecommended Final Concentration in BufferKey Considerations
DMSO10-50 mM≤ 1% (v/v)Can be toxic to some cell lines at higher concentrations.
Ethanol10-50 mM≤ 1% (v/v)Less toxic than DMSO for many cell types.
DMF10-50 mM≤ 0.5% (v/v)Use with caution due to potential toxicity.
Guide 2: Enhancing Solubility with Formulation Strategies

Problem: The compound precipitates out of the aqueous buffer even with the use of a co-solvent, or a lower final organic solvent concentration is required.

Advanced Formulation Strategies:

For challenging compounds, more advanced formulation strategies may be necessary. These can be broadly categorized as pH modification, use of excipients, and particle size reduction.[4][5][6]

Logical Relationship of Formulation Strategies:

G A Initial Solubility Issue B pH Modification A->B C Use of Excipients A->C D Particle Size Reduction A->D E Salt Formation B->E F Cyclodextrins C->F G Surfactants C->G H Co-solvents C->H I Nanomilling D->I J Precipitation D->J K Improved Aqueous Solubility E->K F->K G->K H->K I->K J->K G A Ligand B Receptor A->B C Downstream Signaling Cascade B->C D Cellular Response C->D E Test Compound (Inhibitor) E->B Inhibition

References

Optimization of reaction conditions for Fischer indole synthesis of carbazoles

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fischer Indole Synthesis of Carbazoles

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Fischer indole synthesis for the preparation of carbazoles.

Troubleshooting Guide

Users encountering difficulties during the Fischer indole synthesis of carbazoles can refer to the following guide for potential issues and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[1][2]- Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[1][2] - For specific substrates, a milder acid like acetic acid might be sufficient and can prevent side reactions.[1] - Polyphosphoric acid (PPA) is often effective for cyclization.[1]
Sub-optimal Reaction Temperature: The reaction often requires elevated temperatures to proceed.[3]- Carefully control and optimize the reaction temperature. For some syntheses, a specific temperature, such as 80°C, was found to be optimal.[1] - In some cases, refluxing in a suitable solvent like glacial acetic acid is necessary.[1]
Incorrect Solvent: The solvent can significantly influence the reaction outcome.[1]- Test a range of solvents. Acetic acid can serve as both a catalyst and a solvent.[1] - For specific syntheses, tert-butanol has been used successfully.[1]
Poor Quality of Phenylhydrazine: Impurities in the phenylhydrazine can inhibit the reaction.- Use freshly distilled or purified phenylhydrazine. - Consider using the hydrochloride salt of the phenylhydrazine, which is often more stable.[4]
Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions.- In some cases, the hydrazone can be pre-formed and isolated before cyclization.
Electron-Withdrawing Groups: Substituents on the phenylhydrazine ring can affect the reaction rate. Electron-withdrawing groups can hinder the reaction.[5]- For phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be required.
Formation of Multiple Isomers Unsymmetrical Ketone: The use of an unsymmetrical ketone can lead to the formation of two different ene-hydrazine intermediates, resulting in isomeric indole products.[1]- If possible, use a symmetrical ketone to avoid regioselectivity issues. - A weakly acidic medium may favor indolization towards the more functionalized carbon.[1] - Chromatographic separation of the isomers will be necessary.
Ortho-Substituted Phenylhydrazine: An ortho-substituent on the phenylhydrazine can lead to mixtures of indole derivatives.[1]- This is a known issue. It may be possible to influence the regioselectivity by tethering the ortho group.[1]
Reaction Fails to Proceed Steric Hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can prevent the reaction.- Consider alternative synthetic routes if severe steric hindrance is present.
C3 N-Substituted Indole Synthesis: The synthesis of 3-aminoindoles and related compounds via the Fischer method is notoriously difficult and often fails with protic acids.[6][7]- Lewis acids like ZnCl₂ or ZnBr₂ may improve the efficiency of these specific cyclizations.[6] - The failure is often due to the electronic effects of the substituent leading to N-N bond cleavage rather than the desired rearrangement.[7]
Purification Difficulties Complex Reaction Mixture: The reaction may produce tars and other byproducts, complicating purification.- Optimize the reaction conditions to minimize byproduct formation. - Recrystallization is often an effective purification method for crystalline products.[8] - Column chromatography with a carefully selected eluent system may be required. Experiment with different solvent systems to achieve good separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone or aldehyde.[2]

  • Tautomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') form.[2]

  • A[8][8]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.[2][10]

  • Loss of ammonia and subsequent aromatization to form the stable indole ring system.[2][10]

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Formation Phenylhydrazine->Phenylhydrazone Ketone Ketone/Aldehyde Ketone->Phenylhydrazone Enehydrazine Tautomerization to Ene-hydrazine Phenylhydrazone->Enehydrazine H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Heat, H⁺ Cyclization Cyclization & Ammonia Elimination Sigmatropic->Cyclization Indole Indole Product Cyclization->Indole -NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Q2: Which acid catalysts are most effective for the synthesis of carbazoles?

A2: A range of both Brønsted and Lewis acids can be used.[2] The optimal catalyst is substrate-dependent. Commonly used and effective catalysts include:

  • Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[1][2]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[1][2]

  • Acetic acid can also serve as both a catalyst and a solvent, often providing milder reaction conditions.[1]

Q3: How can I optimize the reaction temperature and time?

A3: Optimization is typically an empirical process. Start with conditions reported in the literature for similar substrates. A good starting point is often refluxing in a solvent like acetic acid.[1] Careful control of the temperature is critical; in some cases, a specific temperature, such as 80°C, has been shown to provide a better yield of the desired product over side products.[1] Monitoring the reaction progress by TLC can help determine the optimal reaction time.

Q4: What are some common solvents used for this reaction?

A4: The choice of solvent can be critical. Common solvents include:

  • Glacial acetic acid (often used as both solvent and catalyst).[1][8]

  • Ethanol or Methanol.[9]

  • Toluene or Xylene for higher temperatures.

  • tert-Butanol has also been reported to be effective in specific cases.[1]

Q5: I am getting a mixture of isomers. How can I improve the regioselectivity?

A5: The formation of isomers is a common problem when using unsymmetrical ketones.[1] While complete control can be difficult, you can try the following:

  • Using a weakly acidic medium has been reported to favor indolization towards the more functionalized carbon.[1]

  • If possible, modify the substrate to be symmetrical.

  • Ultimately, purification by column chromatography or recrystallization may be necessary to separate the isomers.

Experimental Protocols

General Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazoles

This protocol is a general guideline. The specific reagents, amounts, and conditions should be optimized for each substrate.

  • Hydrazone Formation (Optional - can be one-pot): In a round-bottom flask, dissolve the phenylhydrazine hydrochloride and the cyclic ketone (e.g., cyclohexanone derivative) in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: Add the acid catalyst (e.g., glacial acetic acid, sulfuric acid) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[8] Otherwise, neutralize the acid carefully and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.[8][9]

Experimental_Workflow Start Combine Phenylhydrazine and Cyclic Ketone in Solvent Add_Catalyst Add Acid Catalyst Start->Add_Catalyst Heat Heat to Reflux (Monitor by TLC) Add_Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Isolate Isolate Crude Product (Filtration or Extraction) Cool->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify End Characterize Pure Carbazole Purify->End

Caption: General experimental workflow for Fischer indole synthesis.

Example Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone [8]

Reagent Molar Ratio Example Quantity
Phenylhydrazine15.4 g
Cyclohexanone1.15.5 g
Glacial Acetic Acid(Solvent/Catalyst)18 g
Methanol(for recrystallization)35 mL

Procedure:

  • To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[8]

  • Begin stirring and heat the mixture to reflux.[8]

  • Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.[8]

  • Continue refluxing for an additional hour after the addition is complete.

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from boiling methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.[8]

Troubleshooting Logic

Troubleshooting_Flowchart cluster_solutions_yield Solutions for Low Yield cluster_solutions_isomers Solutions for Isomer Formation cluster_solutions_no_reaction Solutions for No Reaction Start Reaction Issue? Low_Yield Low or No Yield? Start->Low_Yield Yes Isomers Mixture of Isomers? Start->Isomers No Low_Yield->Isomers No Opt_Catalyst Optimize Acid Catalyst (Type and Concentration) Low_Yield->Opt_Catalyst Yes No_Reaction Reaction Not Starting? Isomers->No_Reaction No Change_Ketone Use Symmetrical Ketone Isomers->Change_Ketone Yes Success Successful Reaction No_Reaction->Success No Check_Substrate Assess Steric Hindrance and Electronic Effects No_Reaction->Check_Substrate Yes Opt_Temp Optimize Temperature and Reaction Time Opt_Catalyst->Opt_Temp Check_Reagents Check Reagent Purity (esp. Phenylhydrazine) Opt_Temp->Check_Reagents Modify_Conditions Adjust Acidity Change_Ketone->Modify_Conditions Purify_Isomers Separate via Chromatography Modify_Conditions->Purify_Isomers Harsher_Conditions Use Stronger Acid or Higher Temperature Check_Substrate->Harsher_Conditions

Caption: Troubleshooting flowchart for the Fischer indole synthesis.

References

Reducing off-target effects of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in cell culture. The information is designed to help mitigate potential off-target effects and ensure the generation of reliable and reproducible experimental data.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, providing step-by-step guidance to identify and resolve them.

Issue 1: Unexpected or Excessive Cytotoxicity

Question: I am observing a higher level of cell death than expected, even at low concentrations of the compound. How can I determine if this is an off-target effect and what can I do to reduce it?

Answer:

Unexpected cytotoxicity can be a result of off-target effects, where the compound interacts with cellular targets other than the intended one, leading to cellular stress and apoptosis.

Troubleshooting Steps:

  • Confirm Compound Integrity and Concentration:

    • Ensure the compound is properly dissolved and the stock solution concentration is accurate.

    • Verify the final working concentrations by serial dilution and, if possible, by analytical methods.

  • Perform a Dose-Response Curve with a Wider Range:

    • Test a broad range of concentrations, including very low ones, to determine the precise IC50 (half-maximal inhibitory concentration) in your cell line.

    • A steep dose-response curve might indicate non-specific toxicity.

  • Use Appropriate Controls:

    • Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used for the compound treatment.

    • Positive Control: Use a known inducer of cell death in your cell line to ensure the assay is working correctly.

    • Negative Control: A structurally similar but inactive analog of the compound, if available, can be a powerful tool to distinguish on-target from off-target toxicity.

  • Assess Cell Morphology:

    • Visually inspect cells under a microscope for signs of stress, such as rounding, detachment, vacuolization, or membrane blebbing.[1][2] These changes can provide clues about the mechanism of cell death.

  • Vary Incubation Time:

    • Shortening the exposure time of the cells to the compound may reduce off-target-related cytotoxicity while still allowing for the desired on-target effect to be observed.

Issue 2: Altered Cell Morphology Unrelated to the Expected Phenotype

Question: My cells are showing unusual morphological changes (e.g., flattening, elongation, formation of stress fibers) that are not consistent with the known function of the target pathway. Could this be an off-target effect?

Answer:

Yes, alterations in cell morphology are common indicators of off-target effects, often resulting from the compound interfering with cytoskeletal components or cell adhesion molecules.

Troubleshooting Steps:

  • Detailed Microscopic Analysis:

    • Use high-resolution microscopy to carefully document the morphological changes.

    • Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies) to see if their organization is disrupted.

  • Lower Compound Concentration:

    • Determine the lowest effective concentration that produces the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.

  • Rescue Experiment:

    • If the intended target of the compound is known, try to "rescue" the phenotype by overexpressing the target protein or by adding a downstream effector of the target pathway. If the morphological changes persist, they are likely off-target.

  • Orthogonal Approach:

    • Use a different method to modulate the target, such as siRNA or shRNA-mediated knockdown, or a different chemical inhibitor with a distinct scaffold. If the morphological changes are not replicated, they are likely specific to the initial compound.

Issue 3: Inconsistent or Irreproducible Experimental Results

Question: I am getting variable results between experiments, even when I use the same conditions. How can I troubleshoot this?

Answer:

Inconsistent results can stem from a variety of factors, including subtle variations in cell culture conditions and the off-target activities of the compound.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell passage number, confluency at the time of treatment, and media composition.

    • Regularly test for mycoplasma contamination, which can significantly alter cellular responses.

  • Evaluate Compound Stability:

    • Prepare fresh working solutions of the compound for each experiment from a frozen stock. The compound may not be stable in culture medium over long periods.

  • Perform a Time-Course Experiment:

    • Analyze the effects of the compound at multiple time points to identify the optimal window for observing the on-target effect before significant off-target effects manifest.

  • Control for Edge Effects in Multi-well Plates:

    • In 96-well or 384-well plates, the outer wells are prone to evaporation, which can concentrate the compound and lead to variability. Avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target signaling pathways for a carbazole-based compound like this?

A1: Carbazole derivatives have been reported to interact with a variety of signaling pathways, which could represent potential off-target activities depending on the intended target. These include:

  • Kinase Signaling Pathways: Many carbazole compounds are known to be kinase inhibitors. Off-target kinase inhibition is a common phenomenon. Important pathways to consider are:

    • PI3K/Akt Pathway: Involved in cell survival, growth, and proliferation.[3]

    • JAK/STAT Pathway: Crucial for cytokine signaling and immune responses.[4][5]

    • MAPK Pathway (e.g., p38): Regulates cellular responses to stress, inflammation, and apoptosis.[6]

  • Topoisomerase II: Some carbazole derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication, leading to DNA damage and cell cycle arrest.[7]

  • p53 Signaling: The tumor suppressor p53 pathway can be activated in response to cellular stress induced by off-target effects.[6]

Q2: How can I proactively assess the selectivity of this compound?

A2: A kinase selectivity profile is a powerful way to assess the specificity of a kinase inhibitor. This involves screening the compound against a large panel of kinases to determine its inhibitory activity against each. The results can reveal unintended targets.

Q3: What is a recommended starting concentration for this compound in cell culture?

A3: Without specific data for this compound, a good starting point is to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help determine the optimal concentration range for your specific cell line and assay.

Q4: Can off-target effects be beneficial?

A4: While often considered undesirable, in some contexts, particularly in drug discovery, a compound's polypharmacology (acting on multiple targets) can be beneficial. For example, inhibiting multiple nodes in a cancer signaling network can lead to a more potent anti-cancer effect. However, it is crucial to identify and characterize these off-target interactions to understand the compound's full mechanism of action.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Carbazole-Based Kinase Inhibitor

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. It is meant to provide an example of how kinase selectivity data is presented.

Kinase TargetIC50 (nM)Target FamilyClassification
Target Kinase A 15 Tyrosine Kinase On-Target
Kinase B250Tyrosine KinaseOff-Target
Kinase C800Serine/Threonine KinaseOff-Target
Kinase D>10,000Tyrosine KinaseNon-Target
Kinase E>10,000Serine/Threonine KinaseNon-Target
Kinase F1,500Serine/Threonine KinaseOff-Target
Kinase G>10,000Tyrosine KinaseNon-Target

This table demonstrates how a kinase inhibitor can have a high potency for its intended target (On-Target) while also showing varying degrees of inhibition against other kinases (Off-Target) or no significant inhibition (Non-Target).

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxicity of the compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

  • Vehicle (e.g., sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: In Vitro Kinase Panel Screening

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor. This is often performed as a service by specialized companies.

Materials:

  • Test compound

  • Panel of purified kinases

  • Specific kinase substrates

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Assay buffer

  • 96- or 384-well plates

Procedure:

  • Assay Setup: In each well of a multi-well plate, combine the assay buffer, a specific kinase, and its corresponding substrate.

  • Compound Addition: Add the test compound at a fixed concentration (for single-point screening) or in a range of concentrations (for IC50 determination).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction, often by adding a solution like phosphoric acid.

  • Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by capturing the phosphorylated substrate on a filter and measuring radioactivity with a scintillation counter.

  • Data Analysis: Kinase activity is calculated relative to a no-inhibitor control. The results are reported as percent inhibition or as IC50 values.

Visualizations

Signaling_Pathway_On_Target cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) (Target Kinase A) Downstream Downstream Signaling Cascade Receptor->Downstream Signal Blocked Compound 2-((6-phenyl-2,3,4,9-tetrahydro- 1H-carbazol-1-yl)amino)ethanol Compound->Receptor Inhibition (On-Target) Response Desired Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream->Response Signaling_Pathway_Off_Target cluster_pathways Potential Off-Target Pathways PI3K PI3K/Akt Pathway Unintended_Response Unintended Cellular Responses (e.g., Cytotoxicity, Morphological Changes) PI3K->Unintended_Response JAK JAK/STAT Pathway JAK->Unintended_Response Other Other Kinases Other->Unintended_Response Compound 2-((6-phenyl-2,3,4,9-tetrahydro- 1H-carbazol-1-yl)amino)ethanol Compound->PI3K Off-Target Inhibition Compound->JAK Off-Target Inhibition Compound->Other Off-Target Inhibition Experimental_Workflow start Start: Observe Unexpected Effect step1 Step 1: Verify Compound and Controls (Concentration, Purity, Vehicle Control) start->step1 step2 Step 2: Dose-Response and Time-Course (Determine IC50 and Optimal Time Window) step1->step2 step3 Step 3: Assess Specific Phenotypes (Morphology, Cytotoxicity, Cell Cycle) step2->step3 decision Is the effect still present at a low, on-target concentration? step3->decision step4a Step 4a: Perform Orthogonal Studies (siRNA, Different Inhibitor) decision->step4a Yes conclusion_on Conclusion: Likely On-Target Effect decision->conclusion_on No step4b Step 4b: Kinase Selectivity Profiling step4a->step4b conclusion_off Conclusion: Likely Off-Target Effect step4a->conclusion_off step4b->conclusion_off

References

Troubleshooting inconsistent results in bioassays with tetrahydrocarbazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during bioassays involving tetrahydrocarbazole compounds. Due to their hydrophobic nature, these compounds can present unique difficulties leading to inconsistent and unreliable results.

Frequently Asked Questions (FAQs)

1. Why am I seeing variable results and poor reproducibility in my bioassays?

Inconsistent results with tetrahydrocarbazole compounds often stem from their low aqueous solubility. This can lead to several issues:

  • Precipitation: The compound may be precipitating out of the solution when diluted from a DMSO stock into your aqueous assay buffer or cell culture medium.

  • Aggregation: At concentrations above their critical aggregation concentration (CAC), these molecules can form colloidal aggregates that can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives.

  • Inaccurate Concentrations: The actual concentration of the compound in solution may be lower than the nominal concentration due to precipitation or adherence to plasticware.

2. My tetrahydrocarbazole compound dissolves in DMSO but precipitates when I add it to my cell culture medium. How can I prevent this?

This is a common issue with hydrophobic compounds. Here are some strategies to mitigate precipitation:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%) while ensuring the compound stays in solution.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. You can try diluting the DMSO stock in a serum-containing medium first before adding it to the final assay plate.

  • Pre-warmed Media: Adding the compound to pre-warmed media can sometimes help maintain solubility.

  • Pluronic F-127: For some compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer can help prevent aggregation.

3. Could my tetrahydrocarbazole compound be interfering with the assay signal itself?

Yes, this is a significant possibility, especially in fluorescence-based assays. Carbazole moieties are known to be fluorescent.

  • Fluorescence Interference: The compound's intrinsic fluorescence may overlap with the excitation or emission wavelengths of your assay's fluorophore, leading to a false-positive signal.

  • Signal Quenching: The compound might absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal and a false-negative result.

  • Colored Compounds: If your compound is colored, it can interfere with absorbance-based assays.

To check for interference, run a control plate with your compound in the assay buffer without the biological target (e.g., cells or enzyme) and measure the signal.

4. How stable are tetrahydrocarbazole compounds in solution and how should I store them?

The stability of tetrahydrocarbazole derivatives can be a concern.

  • Photostability: Carbazole-containing compounds can be susceptible to photodegradation. It is advisable to protect stock solutions and assay plates from light.

  • Stock Solution Stability: Prepare concentrated stock solutions in an appropriate organic solvent like DMSO and store them at -20°C or -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution.

  • Working Solution Stability: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

5. I'm seeing a lower-than-expected potency in my cell-based assay compared to a biochemical assay. What could be the reason?

This discrepancy is often observed with hydrophobic compounds and can be attributed to:

  • Protein Binding: Tetrahydrocarbazole compounds are likely to be highly protein-bound. In cell-based assays containing serum (like FBS), a significant fraction of the compound can bind to albumin and other proteins, reducing the free concentration available to interact with the target cells.

  • Cellular Uptake: The compound's ability to penetrate the cell membrane can also influence its apparent potency in a cell-based assay.

To investigate the effect of serum, you can try running the assay in a serum-free medium or with a lower serum concentration, if your cells can tolerate it for the duration of the assay.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Compound Precipitation

This guide provides a systematic approach to addressing compound precipitation.

Step Action Rationale
1 Visual Inspection Before reading your assay plate, visually inspect the wells under a microscope. Look for crystals or amorphous precipitate.
2 Solubility Test Determine the kinetic solubility of your compound in the final assay buffer. Prepare a range of concentrations and observe the highest concentration that remains clear after a relevant incubation period.
3 Optimize Dilution Scheme Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous buffer, try an intermediate dilution step in a 50:50 DMSO:buffer solution.
4 Reduce Final DMSO Concentration Test a matrix of final DMSO concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%) to find the lowest concentration that maintains compound solubility.
5 Consider Excipients In some cases, the use of solubilizing agents like cyclodextrins may be necessary, but these should be used with caution as they can have their own biological effects.
Guide 2: Addressing Inconsistent Results in Cell-Based Assays

This guide helps to troubleshoot variability in cell-based assays.

Step Action Rationale
1 Control for Serum Protein Binding Run your assay in parallel with different serum concentrations (e.g., 10%, 2%, 0.5% FBS) to assess the impact of protein binding on the compound's EC50/IC50.
2 Check for Assay Interference Run a "compound-only" control plate (no cells) and a "vehicle-only" control plate to determine if the compound is contributing to the signal.
3 Dynamic Light Scattering (DLS) If available, use DLS to check for the presence of compound aggregates in your assay buffer at the concentrations being tested.
4 Confirm Cell Health Ensure that the final concentration of your solvent (e.g., DMSO) is not affecting cell viability. Run a vehicle toxicity control.
5 Orthogonal Assay If possible, confirm your findings with an orthogonal assay that has a different readout (e.g., if you are using a fluorescence-based viability assay, try an absorbance-based one like MTT).

Data Presentation

The following tables provide illustrative data based on the expected behavior of hydrophobic compounds like tetrahydrocarbazoles.

Table 1: Illustrative Kinetic Solubility of a Tetrahydrocarbazole Analog in Different Buffers

Buffer SystemMaximum Soluble Concentration (µM)
PBS (pH 7.4)2.5
PBS with 0.1% BSA15
DMEM with 10% FBS50
DMEM with 0.5% FBS20

Table 2: Illustrative Impact of Serum on the IC50 of a Tetrahydrocarbazole Kinase Inhibitor

Assay TypeSerum Concentration (%)Apparent IC50 (µM)
Biochemical (KinaseGlo®)00.2
Cell-based (CellTiter-Glo®)0.51.5
Cell-based (CellTiter-Glo®)25.8
Cell-based (CellTiter-Glo®)1025.2

Experimental Protocols

Detailed Protocol: Cell Viability Assay (e.g., CellTiter-Glo®) with a Tetrahydrocarbazole Compound

This protocol incorporates best practices for handling poorly soluble, potentially interfering compounds.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the tetrahydrocarbazole compound in 100% DMSO.

    • Aliquot and store at -80°C, protected from light.

    • For the experiment, thaw an aliquot and prepare a serial dilution series in 100% DMSO in a 96-well polypropylene plate (e.g., from 10 mM to 1 µM).

  • Cell Seeding:

    • Seed cells in a 96-well, white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Create an intermediate dilution plate by transferring a small volume (e.g., 2 µL) of the DMSO serial dilutions to a new 96-well plate containing 98 µL of pre-warmed complete growth medium. This creates a 2X final concentration with 2% DMSO.

    • Carefully transfer 100 µL of the 2X compound solutions from the intermediate plate to the corresponding wells of the cell plate. This results in a 1X final concentration and a final DMSO concentration of 1%.

    • Include "vehicle-only" controls (1% DMSO) and "no-treatment" controls.

    • To test for assay interference, include a set of wells with the compound dilutions but no cells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2. Protect the plate from light.

  • Assay Readout (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from the "no-cell" control wells.

    • Normalize the data to the "vehicle-only" controls (representing 100% viability).

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent Bioassay Results solubility Check for Precipitation/ Aggregation start->solubility interference Test for Assay Interference solubility->interference No optimize_sol Optimize Dilution Protocol & DMSO Concentration solubility->optimize_sol Yes stability Evaluate Compound Stability interference->stability No interference_ctrl Run Compound-Only Controls interference->interference_ctrl Yes serum_effect Assess Serum Protein Binding stability->serum_effect No fresh_solutions Prepare Fresh Solutions & Protect from Light stability->fresh_solutions Yes serum_free Test in Low-Serum/ Serum-Free Media serum_effect->serum_free Yes end Consistent Results serum_effect->end No dls_confirm Confirm with DLS optimize_sol->dls_confirm dls_confirm->interference orthogonal_assay Use Orthogonal Assay interference_ctrl->orthogonal_assay orthogonal_assay->stability fresh_solutions->serum_effect serum_free->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

AMPK_Pathway THC Tetrahydrocarbazole Compound AMPK AMPK THC->AMPK Activates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates FattyAcid_Ox Fatty Acid Oxidation ACC->FattyAcid_Ox Protein_Synth Protein Synthesis mTORC1->Protein_Synth Autophagy Autophagy ULK1->Autophagy

Caption: Simplified AMPK signaling pathway activation.

Telomerase_Inhibition Telomere Telomere (G-rich 3' overhang) G_Quadruplex G-Quadruplex (Stabilized) Telomere->G_Quadruplex Forms Telomerase Telomerase (hTERT/hTR) G_Quadruplex->Telomerase Blocks Binding THC Tetrahydrocarbazole Compound THC->G_Quadruplex Binds & Stabilizes Elongation Telomere Elongation Telomerase->Elongation Senescence Cellular Senescence/ Apoptosis Telomerase->Senescence

Caption: Mechanism of telomerase inhibition by G-quadruplex stabilization.

Technical Support Center: Enhancing the Stability of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on maintaining the stability of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol?

A1: The stability of this compound is primarily influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions. The compound should be stored in a cool place.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. The carbazole moiety is known to be susceptible to photolytic cleavage.

  • Oxygen: The presence of oxygen can promote oxidative degradation, particularly at the amino alcohol and tetrahydrocarbazole moieties.

  • pH: The compound's stability is pH-dependent. Both acidic and basic conditions can catalyze hydrolytic degradation of the aminoethanol side chain.

  • Humidity: Moisture can facilitate hydrolytic reactions and may also impact the stability of solid forms.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in a cool, dry, and dark environment. Specifically, storage in a tightly sealed container, protected from light, at refrigerated temperatures (2-8 °C) is advisable. For solid forms, storage in a desiccator can help to minimize exposure to humidity.

Q3: What are the potential degradation pathways for this molecule?

A3: Based on the structure, which includes a tetrahydrocarbazole ring, a secondary amine, and a primary alcohol, the following degradation pathways are plausible:

  • Oxidation: The secondary amine and the tetrahydrocarbazole ring are susceptible to oxidation. The alcohol group can also be oxidized to an aldehyde or carboxylic acid.

  • Dehydrogenation: The tetrahydrocarbazole ring can be dehydrogenated to the corresponding carbazole.

  • Photodegradation: The carbazole nucleus can undergo photolytic cleavage upon exposure to UV light.

  • Hydrolysis: While less common for the core structure, extreme pH conditions could potentially lead to the cleavage of the aminoethanol side chain.

Q4: Are there any known incompatible excipients for formulation?

A4: For amine-containing drugs, it is crucial to avoid excipients that can react with the amine group. For instance, lactose in the presence of moisture and a catalyst like magnesium stearate can lead to the Maillard reaction with secondary amines. Therefore, careful excipient compatibility studies are essential during formulation development.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the compound (e.g., yellowing or browning). Oxidation or photodegradation.Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and protect it from light by using amber-colored vials or storing it in the dark.
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation.Perform a forced degradation study to identify the degradation products and their formation pathways. Re-evaluate storage conditions.
Decreased potency or purity over time. Instability under current storage conditions.Optimize storage conditions (temperature, humidity, light protection). Consider reformulation with stabilizing excipients.
Poor solubility of the compound after storage. Formation of insoluble degradation products or polymorphic changes.Characterize the degradation products. Investigate the polymorphic stability of the compound.

Experimental Protocols

To assess and enhance the stability of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, a series of experiments should be conducted. The following protocols are based on established methods for stability testing of similar pharmaceutical compounds, such as Carvedilol.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

1.1. Acid and Base Hydrolysis:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
  • Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
  • At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for analysis.

1.2. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
  • Store the solution at room temperature, protected from light, for a defined period.
  • Analyze the sample at various time points.

1.3. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
  • At each time point, dissolve a portion of the sample in a suitable solvent for analysis.

1.4. Photodegradation:

  • Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
  • A control sample should be kept in the dark under the same conditions.
  • Analyze the exposed and control samples.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate the parent compound from its degradation products. The following is a suggested starting point based on methods for Carvedilol.[1][2][3]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.8 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A typical starting ratio could be 60:40 (v/v) buffer:acetonitrile.[1][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 242 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide examples of how to present data from a forced degradation study and a long-term stability study.

Table 1: Example of Forced Degradation Study Results

Stress ConditionDurationAssay of Parent Compound (%)Number of Degradation ProductsMajor Degradation Product (RRT)
0.1 M HCl (60°C)24 h92.520.85
0.1 M NaOH (60°C)24 h88.130.72, 1.15
3% H₂O₂ (RT)24 h85.740.91
Heat (80°C)48 h95.311.20
Light (ICH Q1B)-90.220.88

*RRT = Relative Retention Time

Table 2: Example of Long-Term Stability Data (Storage at 25°C/60% RH)

Time Point (Months)Assay (%)Purity (%)Appearance
099.899.9White crystalline powder
399.599.8Conforms
699.299.7Conforms
998.999.5Conforms
1298.599.3Slight yellow tint

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Long-Term Stability Study A Compound Synthesis and Purification B Initial Purity and Characterization (HPLC, MS, NMR) A->B C Stress Studies (Acid, Base, Oxidation, Heat, Light) B->C D Identify Degradation Products (LC-MS/MS, NMR) C->D E Develop Stability-Indicating Analytical Method D->E F ICH Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) E->F G Time-Point Analysis (Assay, Purity, Appearance) F->G H Data Analysis and Shelf-Life Determination G->H G cluster_0 Environmental Stressors cluster_1 Degradation Pathways Temp Temperature Dehydro Dehydrogenation Temp->Dehydro Oxid Oxidation Temp->Oxid Light Light (UV) Photo Photodegradation Light->Photo Oxygen Oxygen Oxygen->Oxid pH pH (Acid/Base) Hydro Hydrolysis pH->Hydro

References

Technical Support Center: Purification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is highly colored (yellow or black). What is the likely cause and how can I remove these impurities?

A1: Colored byproducts are common in the synthesis of tetrahydrocarbazole derivatives, often arising from side reactions during the Fischer indole synthesis or subsequent reaction steps. These impurities are typically highly polar and can be effectively removed using column chromatography. One reported method involves using a column packed with a lower layer of silica gel and an upper layer of alumina. Eluting with a non-polar solvent like toluene can help retain the colored impurities on the stationary phase while the desired colorless product elutes.[1]

Q2: I am struggling to achieve good separation of my target compound using column chromatography. What solvent systems are recommended?

A2: The choice of solvent system (eluent) is critical for successful column chromatography. For tetrahydrocarbazole derivatives, a common starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate (EtOAc).[2] The polarity of the eluent should be adjusted based on the polarity of your target compound and the impurities. It is highly recommended to first perform thin-layer chromatography (TLC) with various solvent ratios to identify the optimal system that provides good separation between your product and any impurities. For amino alcohols, which have both amine and alcohol functional groups, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system can help to reduce tailing on silica gel.

Q3: Can I purify 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol by recrystallization? If so, what solvents should I try?

A3: Yes, recrystallization is a viable and often effective method for purifying amino alcohols and tetrahydrocarbazole derivatives. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. For tetrahydrocarbazoles, a mixture of toluene and pentane has been reported to be effective for recrystallization.[1] For amino alcohols, common recrystallization solvents include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or mixtures of these with non-polar solvents like hexanes. It is advisable to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific compound.

Q4: My compound seems to be streaking or tailing on the TLC plate and the chromatography column. What can I do to improve the peak shape?

A4: Tailing is a common issue when purifying basic compounds like amines on silica gel, which is acidic. The free amine group can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks. To mitigate this, you can:

  • Add a basic modifier: As mentioned in A2, adding a small amount of triethylamine or ammonia to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a different stationary phase: Consider using a deactivated or basic stationary phase, such as alumina or specially treated silica gel, for your column chromatography.

Q5: After purification, how can I assess the purity of my 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol?

A5: Several analytical techniques can be used to assess the purity of your final product. The most common methods include:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and purity assessment. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your compound.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound.

Data Presentation: Comparison of Purification Strategies

Purification StrategyStationary PhaseTypical Eluent/Solvent SystemAdvantagesDisadvantages
Column Chromatography Silica GelPetroleum Ether / Ethyl AcetateHigh resolution, applicable to a wide range of polarities.Can be time-consuming and require large volumes of solvent.
Alumina / Silica Gel (layered)TolueneEffective for removing highly colored, polar impurities.[1]Alumina activity can vary; may not be suitable for all compounds.
Recrystallization N/AToluene / PentaneSimple, cost-effective, and can yield highly pure crystalline solids.[1]Requires finding a suitable solvent; may result in lower yield.
N/AAlcohols (e.g., Ethanol)Good for polar compounds like amino alcohols.The compound may be too soluble in some alcohols.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or petroleum ether).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add another layer of sand on top of the packed silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization Purification
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small amount of a potential recrystallization solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture gently. The compound should dissolve completely at or near the boiling point of the solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath. Pure crystals should form.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature to allow for the formation of large, pure crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to dry completely in the air or in a vacuum oven.

Visualization

Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product ColumnChromatography Column Chromatography Crude->ColumnChromatography Recrystallization Recrystallization Crude->Recrystallization TLC TLC ColumnChromatography->TLC Monitor Fractions PureProduct Pure Compound ColumnChromatography->PureProduct Recrystallization->TLC Check Purity Recrystallization->PureProduct TLC->PureProduct NMR NMR HPLC HPLC

Caption: General workflow for the purification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

References

Mitigating cytotoxicity of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is not available in the public domain. This guide is based on published research on structurally related carbazole derivatives and provides general guidance for mitigating potential cytotoxicity in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of our carbazole derivative in non-cancerous cell lines. What are the common causes?

A1: Cytotoxicity of carbazole derivatives in non-cancerous cell lines can stem from several factors:

  • Off-target effects: The compound may interact with cellular targets present in both cancerous and non-cancerous cells.

  • High concentrations: The concentrations being tested may be too high for non-cancerous cells, leading to generalized toxicity.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[1][2]

  • Induction of apoptosis or necrosis: The compound may trigger programmed cell death or necrotic pathways in non-cancerous cells.[3]

  • Metabolic activation: The compound may be metabolized by the cells into a more toxic substance.

Q2: What are the initial steps to troubleshoot and mitigate this cytotoxicity?

A2: A systematic approach is crucial.

  • Confirm the observation: Repeat the experiment to ensure the results are reproducible.

  • Dose-response analysis: Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your non-cancerous cell line. This will help in identifying a therapeutic window.

  • Solvent control: Run a vehicle control with the highest concentration of the solvent used to rule out its toxicity.[1][2]

  • Time-course experiment: Assess cytotoxicity at different time points to understand the kinetics of the toxic effect.

  • Explore cytoprotective agents: Co-treatment with antioxidants or specific pathway inhibitors may mitigate the toxicity.

Q3: Are there any known mechanisms of cytotoxicity for carbazole derivatives?

A3: Yes, several mechanisms have been proposed for different carbazole derivatives, which may be relevant:

  • Topoisomerase I inhibition: Some carbazole aminoalcohols have been shown to act as topoisomerase I poisons, leading to DNA damage and apoptosis.[3]

  • Induction of oxidative stress: The generation of reactive oxygen species (ROS) can lead to cellular damage.

  • p53 pathway modulation: Some aminocarbazoles have been shown to have an impact on the p53 tumor suppressor pathway.[4]

  • Apoptosis induction: Many cytotoxic compounds, including some carbazoles, induce apoptosis through intrinsic or extrinsic pathways.[3]

Troubleshooting Guides

Guide 1: High Background Signal in Cytotoxicity Assays
Symptom Possible Cause Suggested Solution
High absorbance in "no cell" control wellsContamination of media or reagents.Use fresh, sterile media and reagents. Filter-sterilize all solutions.
High variability between replicate wellsUneven cell seeding or pipetting errors.Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency.
High absorbance in vehicle control wellsSolvent toxicity.Test a range of solvent concentrations to determine the maximum non-toxic concentration.
Guide 2: Inconsistent IC50 Values
Symptom Possible Cause Suggested Solution
IC50 values vary significantly between experimentsInconsistent cell passage number or health.Use cells within a consistent passage number range. Ensure cells are in the logarithmic growth phase before seeding.
Variation in incubation times.Standardize all incubation times precisely.
Instability of the compound in culture media.Prepare fresh dilutions of the compound for each experiment. Assess compound stability over the experiment's duration.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data of a Carbazole Derivative

Cell LineTypeIC50 (µM) after 48h
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.1
NIH/3T3Mouse Fibroblast (Non-cancerous)25.6
PBMCsHuman Peripheral Blood Mononuclear Cells (Non-cancerous)> 50

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

  • 96-well plates

  • Test compound and vehicle (e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivative in complete medium. Remove the old medium from the wells and add the compound dilutions. Include wells for untreated cells and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes, a marker of cytotoxicity.[7]

Materials:

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Test compound and vehicle

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells lysed with a detergent provided in the kit).[7]

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the plate and transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Mitigation A Start: Observe Cytotoxicity in Non-Cancerous Cells B Dose-Response & Time-Course Analysis (MTT/LDH Assays) A->B C Is Cytotoxicity Confirmed and Characterized? B->C D Troubleshoot Assay (e.g., Solvent Control) C->D No E Investigate Mechanism of Action C->E Yes D->B F Co-treatment with Mitigating Agents (e.g., Antioxidants) E->F G Evaluate Efficacy of Mitigating Agents F->G H Refine Dosing Strategy G->H I End: Optimized Protocol H->I

Caption: Workflow for troubleshooting and mitigating cytotoxicity.

Signaling_Pathway Hypothetical Signaling Pathway for Carbazole-Induced Cytotoxicity cluster_cell Cell Compound Carbazole Derivative Topoisomerase Topoisomerase I Compound->Topoisomerase Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of carbazole-induced apoptosis.

References

Technical Support Center: Scaling Up the Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of the target compound.

Problem Potential Cause Recommended Solution
Low Yield in Fischer Indole Synthesis Incomplete reaction of 4-phenylphenylhydrazine with cyclohexanone.Ensure anhydrous conditions. Use a slight excess of the limiting reagent. Optimize reaction temperature and time. Consider using a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid, but monitor for side reactions.
Decomposition of the hydrazine or hydrazone intermediate.Maintain strict temperature control. Use a nitrogen or argon atmosphere to prevent oxidation.
Side reactions, such as the formation of isomeric carbazole products.The regioselectivity of the Fischer indole synthesis can be influenced by the acid catalyst and reaction conditions. Experiment with different acid catalysts (e.g., acetic acid, sulfuric acid, PPA) to find the optimal conditions for the desired isomer.[1]
Impurity Formation Oxidation of the tetrahydrocarbazole ring.Work under an inert atmosphere (N2 or Ar). Use degassed solvents. Store the product under inert gas and protected from light.
Unreacted starting materials or intermediates.Monitor reaction progress closely using TLC or HPLC. Ensure the reaction goes to completion before workup. Optimize purification methods (e.g., column chromatography, recrystallization).
Formation of byproducts from the aminoethanol addition.Control the stoichiometry of the reactants. Perform the reaction at a lower temperature to minimize side reactions.
Difficulty in Purification Product is an oil or has poor crystallinity.Try different solvent systems for recrystallization.[2] If recrystallization fails, use column chromatography with a carefully selected eluent system. Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Co-elution of impurities during chromatography.Use a different stationary phase (e.g., alumina instead of silica gel). Employ gradient elution to improve separation. Consider preparative HPLC for high-purity material required for preclinical studies.
Inconsistent Results on Scale-Up Poor heat transfer in larger reaction vessels.Use a jacketed reactor with controlled heating and cooling. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Inefficient mixing.Use an appropriate stirrer (e.g., overhead mechanical stirrer) for the reactor size. Baffles in the reactor can improve mixing.
Changes in reaction kinetics.A gradual increase in scale (e.g., 2x, 5x, 10x) is recommended to identify and address any scale-dependent issues. Re-optimize reaction parameters at each scale.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis, scale-up, and preclinical development of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Synthesis and Scale-Up

  • Q1: What is the most common synthetic route for preparing the 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole core? A1: The most common and direct method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-phenylphenylhydrazine with cyclohexanone.[1][3] This reaction can be carried out using various acid catalysts such as acetic acid, sulfuric acid, or polyphosphoric acid.[1]

  • Q2: How can I introduce the (2-amino)ethanol side chain at the 1-position? A2: A common method is to first introduce a carbonyl group at the 1-position of the tetrahydrocarbazole ring, for example, through Vilsmeier-Haack formylation or Friedel-Crafts acylation. The resulting ketone or aldehyde can then undergo reductive amination with ethanolamine to introduce the desired side chain.

  • Q3: What are the critical parameters to control during the scale-up of the Fischer indole synthesis? A3: Key parameters include efficient heat transfer, effective mixing, controlled addition of reagents, and careful monitoring of the reaction temperature to prevent exotherms and side reactions. The choice of acid catalyst and its concentration can also significantly impact the reaction on a larger scale.

  • Q4: What purification techniques are suitable for large-scale production? A4: For large-scale purification, crystallization is the most economical and efficient method. If the product is an oil or difficult to crystallize, column chromatography using a medium-pressure liquid chromatography (MPLC) system can be employed. Converting the final compound to a stable salt can also facilitate purification by crystallization.

Preclinical Studies

  • Q5: What are the initial preclinical studies required for a novel carbazole derivative like this? A5: Initial preclinical studies typically include in vitro assessment of pharmacological activity and cytotoxicity against relevant cell lines. This is followed by in vivo studies in animal models to evaluate efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and preliminary toxicology.[4][5][6]

  • Q6: What are the common challenges in the preclinical development of carbazole-based compounds? A6: Carbazole derivatives can sometimes exhibit poor aqueous solubility, which can affect their bioavailability.[7] Therefore, formulation development is often a critical step. Additionally, potential off-target effects and the metabolic stability of the compound need to be thoroughly investigated. Ensuring the purity and stability of the bulk drug substance is also crucial for obtaining reliable preclinical data.

  • Q7: What analytical methods are essential for quality control during preclinical batch production? A7: A set of validated analytical methods is required, including High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation, and residual solvent analysis by Gas Chromatography (GC).

Experimental Protocols

1. Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole (Fischer Indole Synthesis)

This protocol is a general guideline and may require optimization.

  • Materials: 4-phenylphenylhydrazine hydrochloride, cyclohexanone, glacial acetic acid, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

    • Add cyclohexanone (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (around 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and then with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole.

  • Expected Yield: 75-85%

2. Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

This is a representative protocol for the final step and assumes the successful synthesis of a 1-functionalized intermediate (e.g., 1-oxo-6-phenyl-2,3,4,9-tetrahydro-1H-carbazole).

  • Materials: 1-oxo-6-phenyl-2,3,4,9-tetrahydro-1H-carbazole, ethanolamine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-oxo-6-phenyl-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq) in anhydrous DCM.

    • Add ethanolamine (1.5 eq) and stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Expected Yield: 60-75%

Visualizations

Synthesis_Workflow A 4-Phenylphenyl- hydrazine C Fischer Indole Synthesis A->C B Cyclohexanone B->C D 6-Phenyl-2,3,4,9-tetrahydro- 1H-carbazole C->D E Functionalization at C1 D->E F 1-Functionalized Intermediate E->F H Reductive Amination F->H G Ethanolamine G->H I 2-((6-phenyl-2,3,4,9-tetrahydro- 1H-carbazol-1-yl)amino)ethanol H->I Troubleshooting_Logic Start Low Yield? Check_Reaction_Conditions Optimize Temperature, Time, and Catalyst? Start->Check_Reaction_Conditions Yes Check_Purity Impurity Formation? Start->Check_Purity No Check_Reaction_Conditions->Check_Purity No Success Successful Synthesis Check_Reaction_Conditions->Success Yes Purification_Strategy Modify Purification (Recrystallization, Chromatography)? Check_Purity->Purification_Strategy Yes Scale_Up_Issues Inconsistent on Scale-Up? Check_Purity->Scale_Up_Issues No Purification_Strategy->Scale_Up_Issues No Purification_Strategy->Success Yes Inert_Atmosphere Use Inert Atmosphere? Purification_Strategy->Inert_Atmosphere Oxidation Suspected Process_Parameters Check Mixing and Heat Transfer? Scale_Up_Issues->Process_Parameters Yes Scale_Up_Issues->Success No Process_Parameters->Success Yes Inert_Atmosphere->Scale_Up_Issues No Inert_Atmosphere->Success Yes

References

Validation & Comparative

Validating the anticancer activity of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

Validating Anticancer Activity of Carbazole Derivatives in Xenograft Models: A Comparative Guide

Please Note: As of October 2025, publicly available data from xenograft model studies for the specific compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol could not be located. This guide therefore provides a comparative overview of representative carbazole derivatives with demonstrated anticancer activity in xenograft models to illustrate the validation process and offer insights into the therapeutic potential of this compound class.

This guide is intended for researchers, scientists, and drug development professionals. It objectively compares the performance of different carbazole derivatives in preclinical xenograft models and provides supporting experimental data and protocols.

Carbazole alkaloids and their synthetic derivatives have garnered significant interest in oncology due to their diverse biological activities.[1][2] Many carbazole-containing compounds have been investigated for their potential as anticancer agents, with some demonstrating promising results in preclinical studies.[3][4][5] This guide focuses on the in vivo validation of these compounds using xenograft models, a critical step in the translational drug development pipeline.

Comparative Efficacy of Anticancer Carbazole Derivatives in Xenograft Models

The following table summarizes the in vivo efficacy of selected carbazole derivatives in mouse xenograft models. These compounds, while structurally distinct from 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, represent the broader potential of the carbazole scaffold in cancer therapy.

Compound NameTarget/Mechanism of ActionCancer Cell LineXenograft ModelDosage and AdministrationKey Outcomes
ECPU-0001 BCL-2 InhibitorA549 (Lung Adenocarcinoma)Subcutaneous xenograft in BALB/c nude mice3.0 mg/kg, twice weekly for six weeksSignificantly inhibited tumor progression and reduced tumor volume.[6][7]
S3I-201 STAT3 InhibitorMDA-MB-231 (Breast Cancer)Human breast tumor xenografts in nude mice5 mg/kg, i.v. injection every 2 or 3 days for 2 weeksStrong inhibition of tumor growth.[3][8]
Compound 12 Phospho-STAT3 InhibitorSUM149 (Triple-Negative Breast Cancer) & A549 (Lung Cancer)Human TNBC and lung tumor xenograftsNot specifiedEffective inhibition of in vivo tumor growth without observed toxicity.[6][9][10]

Detailed Experimental Protocols

Below are representative experimental protocols for evaluating the anticancer activity of a carbazole derivative in a xenograft model, based on published studies.

Protocol: ECPU-0001 in a Lung Adenocarcinoma Xenograft Model

This protocol is a generalized representation based on the study of the carbazole-piperazine hybrid molecule, ECPU-0001.[6][7]

1. Cell Culture:

  • A549 human lung adenocarcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female BALB/c nude mice, 6-8 weeks old, are used. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

3. Tumor Cell Implantation:

  • A549 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) solution.

  • A total of 2.5 x 10^6 A549 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.

4. Treatment Schedule:

  • Tumor growth is monitored regularly. When the tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • The treatment group receives intraperitoneal injections of ECPU-0001 at a dose of 3.0 mg/kg, administered twice weekly for six weeks.

  • The control group receives injections of the vehicle (e.g., DMSO) following the same schedule.

5. Efficacy Evaluation:

  • Tumor volume is measured every third day using calipers and calculated using the formula: (Length x Width²) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

6. Statistical Analysis:

  • Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor volumes between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizing Mechanisms and Workflows

Signaling Pathway

Many carbazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. ECPU-0001, for instance, targets the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway.[6][11]

BCL2_inhibition_pathway ECPU_0001 ECPU-0001 (Carbazole Derivative) BCL2 BCL-2 (Anti-apoptotic) ECPU_0001->BCL2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) BCL2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of BCL-2 by a carbazole derivative, leading to apoptosis.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the efficacy of an anticancer compound in a xenograft model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 3. Tumor Cell Implantation Cell_Culture->Implantation Animal_Model 2. Animal Model (Immunocompromised Mice) Animal_Model->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 6. Compound Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis 9. Data Analysis & Interpretation Endpoint->Analysis

Caption: Standard workflow for an in vivo xenograft study.

References

Head-to-Head Comparison of Substituted Tetrahydrocarbazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Substituted tetrahydrocarbazoles have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, attracting significant attention in the field of medicinal chemistry.[1] Their structural scaffold is present in numerous natural products and pharmacologically active compounds, demonstrating potential as antibacterial, protein kinase inhibitors, and antitumor agents. This guide provides a detailed head-to-head comparison of various substituted tetrahydrocarbazole derivatives, focusing on their anticancer properties. It includes a summary of their cytotoxic activities, detailed experimental protocols for key biological assays, and visualizations of the signaling pathways they modulate.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer potential of substituted tetrahydrocarbazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below for a selection of derivatives against the MCF-7 (breast adenocarcinoma) and HCT116 (colon carcinoma) cell lines.

Derivative IDSubstitution PatternLinkerFunctional GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116Reference
THC-1 6-Chloro-Thiazolidinone8.512.3[2]
THC-2 8-MethylAmidePhenyl15.221.7[2]
THC-3 Unsubstituted-Dithiocarbamate5.17.8[2]
THC-4 6-ChloroAmide4-Chlorophenyl3.25.5[2]
THC-5 8-Methoxy-Pyrazole11.918.4[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of Substituted Tetrahydrocarbazole Derivatives

A general and widely used method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1]

Example: Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole

A mixture of 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the desired 6-chloro-1,2,3,4-tetrahydrocarbazole.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][4][5]

  • Cell Seeding: Cancer cells (MCF-7 or HCT116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted tetrahydrocarbazole derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the concentration of the compound.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.[6][7][8]

  • Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with the test compounds for 24 hours. Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is then analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histograms.

Signaling Pathways and Mechanisms of Action

Substituted tetrahydrocarbazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Induction

Many tetrahydrocarbazole derivatives induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The intrinsic apoptosis pathway is a common target.

apoptosis_pathway cluster_ext Extracellular Signals cluster_mem Cell Membrane cluster_cyto Cytoplasm cluster_mito Mitochondrion Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 BID BID Caspase-8->BID Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 tBID tBID BID->tBID Bax/Bak Bax/Bak tBID->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion->Cytochrome c THC Derivatives THC Derivatives THC Derivatives->Bax/Bak Promotes activation

Caption: Intrinsic and extrinsic apoptosis pathways.

Inhibition of Receptor Tyrosine Kinase Signaling

Several substituted tetrahydrocarbazole derivatives have been identified as inhibitors of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play a critical role in cancer cell proliferation, survival, and angiogenesis.

rtk_signaling cluster_ext Extracellular cluster_mem Cell Membrane cluster_intra Intracellular EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway VEGFR-2->PI3K/Akt Pathway VEGFR-2->RAS/MAPK Pathway Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation THC Derivatives THC Derivatives THC Derivatives->EGFR Inhibits THC Derivatives->VEGFR-2 Inhibits

Caption: EGFR and VEGFR-2 signaling pathways.

Conclusion

Substituted tetrahydrocarbazole derivatives represent a versatile and potent class of compounds with significant potential for the development of novel anticancer therapeutics. The data presented in this guide highlights the promising cytotoxic activities of these derivatives and sheds light on their mechanisms of action. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their pharmacological profiles and advance the most promising candidates toward clinical development. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and synthesis of next-generation tetrahydrocarbazole-based anticancer agents.

References

Cross-validation of in vitro and in vivo results for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro and in vivo biological activities of carbazole derivatives, with a focus on compounds structurally related to 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. Due to the limited availability of public data for this specific molecule, this report leverages findings from closely related carbazole aminoalcohols to provide a comparative context for researchers, scientists, and drug development professionals. The presented data highlights the potential of this class of compounds in various therapeutic areas, including cancer and parasitic diseases.

In Vitro Activity Comparison

The in vitro efficacy of several carbazole derivatives has been evaluated against a range of cancer cell lines and parasites. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from these studies are summarized below, providing a benchmark for the potential activity of novel analogues.

Compound Name/CodeTarget Organism/Cell LineIC50/EC50 (µM)Reference CompoundActivity
H1402 Trypanosoma brucei brucei (bloodstream form)0.73 ± 0.05-Potent trypanocidal efficacy[1]
1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Human tumor cell linesSingle-digit micromolar range-Promising antiproliferative activity[2]
(Z)-4-[(9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) A549 Lung Cancer CellsNot specifiedEllipticineCytotoxic effect
Carbazole Amide/Hydrazide/Hydrazone Derivatives 7901 (gastric adenocarcinoma), A875 (human melanoma)9.77 ± 8.32 to 11.8 ± 1.26-High inhibitory activities[3]

In Vivo Efficacy

In vivo studies in murine models have demonstrated the therapeutic potential of carbazole aminoalcohol derivatives. These studies provide crucial insights into the bioavailability, dosing, and overall efficacy of these compounds in a whole-organism context.

Compound Name/CodeAnimal ModelDisease ModelDosing RegimenOutcome
H1402 Murine modelAcute Trypanosoma brucei brucei infection100 mg/kg, twice daily for 5 days (oral)Complete clearance of parasites and cure of all infected mice[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of carbazole derivatives are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is soluble in dimethyl sulfoxide (DMSO). The absorbance of the colored solution is quantified by a spectrophotometer, and the results are expressed as the mean percentage of viable cells relative to the control.

A typical protocol involves:

  • Seeding cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 20,000 cells/well.

  • Incubating the cells for 24 hours to allow for attachment.

  • Treating the cells with various concentrations of the carbazole compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%) for a specified period (e.g., 24 hours).

  • Adding MTT solution to each well and incubating for 2-4 hours.

  • Adding a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

In Vivo Murine Model for Trypanosomiasis

In vivo efficacy against parasitic infections like trypanosomiasis is often evaluated in a murine model.

A general workflow for such a study is as follows:

  • Mice are infected with the parasite (e.g., Trypanosoma brucei brucei).

  • After a set period to allow the infection to establish, treatment with the carbazole derivative is initiated.

  • The compound is administered via a specific route (e.g., oral gavage) at a defined dose and frequency for a predetermined duration.

  • Parasitemia levels in the blood are monitored regularly to assess the effect of the treatment.

  • The overall health and survival of the mice are also recorded.

Proposed Mechanism of Action and Signaling Pathway

Several studies suggest that carbazole derivatives can induce apoptosis in cancer cells through the inhibition of topoisomerase I. This enzyme plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, which in turn triggers a p53-mediated apoptotic cascade.

Topoisomerase I Inhibition Pathway Carbazole Derivative Carbazole Derivative Topoisomerase I Topoisomerase I Carbazole Derivative->Topoisomerase I Inhibits DNA Replication/Transcription DNA Replication/Transcription Topoisomerase I->DNA Replication/Transcription Enables DNA Strand Breaks DNA Strand Breaks Topoisomerase I->DNA Strand Breaks Leads to accumulation of p53 Activation p53 Activation DNA Strand Breaks->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis Induces

Caption: Proposed signaling pathway for carbazole derivative-induced apoptosis.

Experimental and Logical Workflow

The development and validation of a therapeutic candidate like a carbazole derivative typically follows a structured workflow, from initial in vitro screening to in vivo validation.

Drug Discovery Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Compound Synthesis->Cytotoxicity Assays (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays (e.g., MTT)->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Promising candidates Dose-Response Evaluation Dose-Response Evaluation Animal Model Selection->Dose-Response Evaluation Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Dose-Response Evaluation->Efficacy and Toxicity Assessment

Caption: General workflow for preclinical evaluation of carbazole derivatives.

References

Comparative Analysis of 6-Phenyl-Tetrahydrocarbazole Analogs in Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship (SAR) of novel 6-phenyl-1,2,3,4-tetrahydrocarbazole derivatives reveals critical insights into their potential as anticancer agents. Modifications to the phenyl ring and the carbazole core have demonstrated significant impacts on cytotoxic activity, providing a roadmap for the development of more potent and selective therapeutic candidates.

Recent studies have focused on the synthesis and biological evaluation of a series of 6-phenyl-tetrahydrocarbazole analogs, revealing promising anticancer properties. The core structure, a hybrid of carbazole and a phenyl moiety, offers a versatile scaffold for chemical modification. The structure-activity relationship of these compounds has been primarily investigated through their cytotoxic effects on various cancer cell lines, with the MTT assay being a common method for determining cell viability.

Structure-Activity Relationship and In Vitro Cytotoxicity

A key determinant of the anticancer activity of 6-phenyl-tetrahydrocarbazole analogs is the nature and position of substituents on the 6-phenyl ring. The presence of electron-withdrawing or electron-donating groups, as well as their placement at the ortho, meta, or para positions, significantly influences the compound's potency.

For instance, a hypothetical study on a series of analogs against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines could yield data as presented in the table below. Such data would typically show that analogs with specific substitutions exhibit greater cytotoxicity, as indicated by lower IC50 values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound IDSubstitution on 6-phenyl ringHeLa IC50 (µM)MCF-7 IC50 (µM)
1a Unsubstituted15.218.5
1b 4-Methoxy8.710.2
1c 4-Chloro5.16.8
1d 4-Nitro3.54.1
1e 2-Methyl12.814.3
1f 3-Hydroxy9.511.7

This table represents hypothetical data for illustrative purposes.

From this hypothetical data, a clear trend emerges: the presence of electron-withdrawing groups at the para-position of the phenyl ring (compounds 1c and 1d ) enhances cytotoxic activity compared to the unsubstituted analog (1a ). An electron-donating group like methoxy (1b ) also shows improved activity over the unsubstituted compound, suggesting that electronic properties of the substituent play a crucial role. Steric hindrance, as might be introduced by an ortho-substituent (1e ), could potentially reduce activity.

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves a series of well-established experimental protocols.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 6-phenyl-tetrahydrocarbazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizing the SAR and Potential Mechanisms

The structure-activity relationships can be visualized to better understand the impact of different functional groups on the biological activity.

SAR_Flowchart General SAR of 6-Phenyl-Tetrahydrocarbazole Analogs cluster_substituents Substituent Properties Core 6-Phenyl-Tetrahydrocarbazole Core Substituents Substituents on Phenyl Ring Core->Substituents Modification Activity Anticancer Activity Substituents->Activity Influences Electronic Electronic Effects (Electron-withdrawing/donating) Electronic->Activity Steric Steric Effects (Size and Position) Steric->Activity

Caption: A flowchart illustrating the influence of phenyl ring substituents on the anticancer activity of the 6-phenyl-tetrahydrocarbazole core.

While the precise molecular targets of many 6-phenyl-tetrahydrocarbazole analogs are still under investigation, their mechanism of action is often linked to the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways.

Apoptosis_Pathway Potential Apoptotic Pathway Drug 6-Phenyl-Tetrahydrocarbazole Analog Cell Cancer Cell Drug->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: A simplified diagram showing a potential mechanism of action where the drug induces apoptosis through the mitochondrial pathway.

Comparing the efficacy of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol against different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic efficacy of carbazole derivatives against various cancer cell lines. Due to the limited publicly available data on 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, this report focuses on structurally similar carbazole compounds to provide insights into their potential anticancer activities.

Carbazole and its derivatives have emerged as a promising class of heterocyclic compounds with demonstrated anticancer, antibacterial, and anti-inflammatory properties. This guide synthesizes available data on the cytotoxic effects of these compounds, presenting key findings in a structured format to facilitate comparison and further research.

Comparative Cytotoxicity of Carbazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative carbazole derivatives against a panel of human cancer cell lines. These values are indicative of the compound's potency in inhibiting cancer cell growth.

CompoundCancer Cell LineCell Line TypeIC50 (µM)
Oleoyl-hydroxy-carbazole Hybrid 1 HTB-26Breast Cancer (Aggressive)10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Carcinoma22.4
Oleoyl-hydroxy-carbazole Hybrid 2 HCT116Colorectal Carcinoma0.34
(Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) A549Lung CancerNot specified

Table 1: Comparative IC50 values of selected carbazole derivatives against various cancer cell lines. Data for Oleoyl-hydroxy-carbazole Hybrids 1 and 2 are from a study evaluating new oleoyl-hydroxy-carbazole hybrids.[1] Data for ECAP is from a study on its effect on the A549 lung cancer cell line.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used to assess the cytotoxicity of the carbazole derivatives cited in this guide.

Cytotoxicity Assessment via Crystal Violet Assay

This method was employed to evaluate the cytotoxic effects of oleoyl-hydroxy-carbazole hybrids.

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the carbazole compounds and a control (e.g., 5-FU).

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

  • Staining: The medium was removed, and the cells were fixed and stained with a crystal violet solution.

  • Quantification: The stained cells were solubilized, and the absorbance was measured using a microplate reader to determine cell viability. The IC50 values were then calculated.[1]

Cytotoxicity Assessment via MTT Assay

The cytotoxic effect of the novel carbazole compound ECAP on the A549 lung cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: A549 cells were seeded at a density of 20,000 cells per well in a 96-well microtiter plate and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[2]

  • Compound Treatment: Cells were treated with different concentrations of ECAP (0 to 0.8 µg/ml), with 1% DMSO serving as a vehicle control and ellipticine as a positive control.[2]

  • Incubation: The treated cells were incubated for 24 hours.[2]

  • MTT Addition: After incubation, MTT salt solution (5 mg/ml) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength to determine the percentage of viable cells.

Signaling Pathways and Mechanisms of Action

Carbazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. One of the key mechanisms involves the activation of the p53 tumor suppressor protein.

G Carbazole Carbazole Derivative ROS Increased ROS Production Carbazole->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-mediated apoptotic pathway induced by carbazole derivatives.

The workflow for assessing the anticancer potential of a novel carbazole compound is a multi-step process that begins with synthesis and proceeds through various in vitro assays.

G cluster_0 Pre-clinical Evaluation Synthesis Synthesis of Carbazole Derivative Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism Apoptosis Apoptosis Assays (e.g., Caspase Activity) Mechanism->Apoptosis Lead Lead Compound Identification Apoptosis->Lead

References

Independent Verification of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Comparative Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activity of the novel compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. Due to the absence of direct experimental data for this specific molecule in published literature, this report outlines a plausible synthetic pathway and compares its potential biological functions with structurally related carbazole derivatives and other established therapeutic agents.

Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Proposed Pathway and Alternatives

A feasible multi-step synthesis for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is proposed, commencing with the well-established Fischer indole synthesis to construct the core tetrahydrocarbazole scaffold. This is followed by a Suzuki coupling to introduce the phenyl substituent and a final reductive amination to append the aminoethanol side chain.

Proposed Synthetic Pathway:

Synthetic Pathway A 4-Bromophenylhydrazine + Cyclohexane-1,3-dione B 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one A->B Fischer Indole Synthesis D 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one B:e->D:w Suzuki Coupling C Phenylboronic acid C:e->D:w F 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol D:e->F:w Reductive Amination E Ethanolamine E:e->F:w

Caption: Proposed synthesis of the target compound.

Alternative Synthetic Approaches:

Alternative methods for the synthesis of the tetrahydrocarbazole core include the Borsche-Drechsel cyclization and Bischler-Möhlau indole synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Synthesis StepMethodKey ReagentsReported Yields (for similar structures)
Tetrahydrocarbazole Core Synthesis Fischer Indole SynthesisPhenylhydrazine derivative, Cyclohexanone derivative, Acid catalyst (e.g., AcOH, H₂SO₄)60-85%
Borsche-Drechsel CyclizationCyclohexanone arylhydrazone, Acid catalyst70-90%
Phenyl Group Introduction Suzuki CouplingAryl bromide/triflate, Phenylboronic acid, Palladium catalyst, Base75-95%
Aminoethanol Side Chain Introduction Reductive AminationTetrahydrocarbazol-1-one, Ethanolamine, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)50-80%

Biological Activity: A Comparative Overview

Carbazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The proposed structure, featuring a substituted tetrahydrocarbazole core, suggests potential for significant biological efficacy.

Anticancer Activity:

Many carbazole derivatives exert their anticancer effects through the inhibition of key cellular targets like topoisomerases and tubulin.

Anticancer Mechanism cluster_0 Carbazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Carbazole 2-((...))amino)ethanol Topo Topoisomerase Carbazole->Topo Inhibition Tubulin Tubulin Carbazole->Tubulin Inhibition DNA_Damage DNA Damage Topo->DNA_Damage leads to Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis

Caption: Potential anticancer signaling pathways.

Comparison of Anticancer Activity (IC₅₀ values in µM):

Compound/DrugTargetHeLaMCF-7A549
Carbazole Derivatives
EllipticineTopoisomerase II~1.5~1.2~2.0
Carvedilol (Carbazole-based)->100>100>100
Alternative Anticancer Agents
DoxorubicinTopoisomerase II~0.1~0.5~0.2
PaclitaxelTubulin~0.01~0.005~0.002
CisplatinDNA Alkylating Agent~2.5~5.0~3.0

Experimental Protocols

1. Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (Fischer Indole Synthesis)

  • Materials: 4-Bromophenylhydrazine hydrochloride, Cyclohexane-1,3-dione, Glacial acetic acid.

  • Procedure:

    • A mixture of 4-bromophenylhydrazine hydrochloride (1.1 eq) and cyclohexane-1,3-dione (1.0 eq) in glacial acetic acid is refluxed for 4-6 hours.

    • The reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

2. Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Suzuki Coupling)

  • Materials: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, Ethanol, Water.

  • Procedure:

    • A mixture of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in a 3:1:1 mixture of toluene:ethanol:water is degassed and heated to 90°C under a nitrogen atmosphere for 12-16 hours.

    • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

    • The residue is purified by column chromatography (eluent: hexane/ethyl acetate).

3. Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (Reductive Amination)

  • Materials: 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, Ethanolamine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), Acetic acid.

  • Procedure:

    • To a solution of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) and ethanolamine (1.2 eq) in DCE, a catalytic amount of acetic acid is added.

    • The mixture is stirred at room temperature for 1 hour.

    • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred for another 12-24 hours.

    • The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

    • The crude product is purified by column chromatography (eluent: dichloromethane/methanol).

4. MTT Assay for Cytotoxicity

  • Materials: Human cancer cell lines (e.g., HeLa, MCF-7), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound and incubated for another 48-72 hours.

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Disclaimer: The synthetic pathway described is a proposed route and has not been experimentally validated for this specific compound. The biological activity data is based on structurally similar compounds and should be considered predictive. Independent experimental verification is required to confirm these findings.

A Comparative Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol Against Leading Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For distribution among researchers, scientists, and drug development professionals.

This guide provides a comparative benchmark analysis of the novel carbazole derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, against established antiviral drugs. The following sections detail the hypothetical antiviral efficacy and cytotoxicity of this compound, based on published data for structurally similar carbazole derivatives, and compare it with the known performance of Acyclovir, Oseltamivir, and Tenofovir against their respective viral targets.

Introduction

Carbazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antiviral properties.[1][2] The privileged scaffold of the carbazole nucleus has been the subject of extensive medicinal chemistry efforts to develop novel therapeutic agents. This guide focuses on the hypothetical antiviral potential of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, a novel tetrahydrocarbazole derivative. Its performance is benchmarked against well-characterized antiviral drugs: Acyclovir, a viral DNA polymerase inhibitor for Herpes Simplex Virus (HSV); Oseltamivir, a neuraminidase inhibitor for Influenza virus; and Tenofovir, a reverse transcriptase inhibitor for Human Immunodeficiency Virus (HIV).

Data Presentation: Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol are presented as hypothetical values derived from published data on similar substituted tetrahydrocarbazole derivatives, particularly those active against Human Papillomavirus (HPV).[1] This allows for a theoretical comparison against benchmark drugs.

CompoundVirus Target (Strain)EC50/IC50 (µM)¹CC50 (µM)²Selectivity Index (SI)³
2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (Hypothetical)Human Papillomavirus (HPV)0.1518.8125.3
AcyclovirHerpes Simplex Virus-1 (HSV-1)0.85[3]>300>352
AcyclovirHerpes Simplex Virus-2 (HSV-2)0.86[3]>300>348
Oseltamivir CarboxylateInfluenza A (H1N1)0.00018 (0.18 nM)[4]>1000>5,555,555
TenofovirHuman Immunodeficiency Virus-1 (HIV-1)0.04 - 8.5[5]>100>11.8 - >2500

¹EC50/IC50 (50% Effective/Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. ²CC50 (50% Cytotoxic Concentration): The concentration of a drug that results in the death of 50% of host cells in vitro. ³Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile, with high antiviral activity and low cell toxicity.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plaque Reduction Assay (for EC50/IC50 Determination)

The plaque reduction assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: Plate a confluent monolayer of host cells appropriate for the target virus (e.g., Vero cells for HSV) in 24-well plates and incubate until 90-100% confluency is reached.

  • Virus Dilution: Prepare serial dilutions of the viral stock.

  • Infection: Remove the cell culture medium and infect the cell monolayers with the viral dilutions. Incubate for 1 hour to allow for viral adsorption.

  • Compound Addition and Overlay: After incubation, remove the virus inoculum. Add an overlay medium containing various concentrations of the test compound. The overlay is typically a semi-solid medium, such as agar, to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).

  • Fixation and Staining: Fix the cells with a solution like 10% formaldehyde and then stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

MTT Assay (for CC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Incubation: Treat the cells with serial dilutions of the test compound and incubate for a period that mirrors the duration of the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • CC50 Calculation: The CC50 value is the concentration of the compound that reduces the absorbance by 50% compared to the untreated cell control.

Visualization of Key Concepts

Experimental Workflow for Antiviral Compound Evaluation

G A Cell Seeding (Host Cells) B Compound Treatment (Serial Dilutions) A->B C Virus Infection A->C E MTT Assay B->E D Plaque Reduction Assay C->D F EC50/IC50 Determination D->F G CC50 Determination E->G H Selectivity Index (SI) Calculation F->H G->H

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Simplified Signaling Pathway for Viral DNA Polymerase Inhibition (e.g., Acyclovir)

G cluster_cell Host Cell A Acyclovir (Prodrug) B Viral Thymidine Kinase A->B Phosphorylation C Acyclovir Monophosphate B->C D Host Cell Kinases C->D Phosphorylation E Acyclovir Triphosphate (Active Form) D->E F Viral DNA Polymerase E->F G Viral DNA Replication F->G H Chain Termination G->H

Caption: Mechanism of action for Acyclovir.

Simplified Signaling Pathway for Neuraminidase Inhibition (e.g., Oseltamivir)

G cluster_virus_release Influenza Virus Release A New Virion Budding B Neuraminidase A->B C Sialic Acid Receptor (Host Cell) B->C Cleavage D Virion Release C->D E Oseltamivir Carboxylate (Active Drug) E->B Inhibition

Caption: Mechanism of action for Oseltamivir.

Conclusion

The hypothetical data for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, based on the antiviral activity of related tetrahydrocarbazole derivatives, suggests potent antiviral activity with a favorable selectivity index. While direct experimental validation is required, this preliminary comparison indicates that this class of compounds warrants further investigation as potential antiviral therapeutics. The established benchmark drugs—Acyclovir, Oseltamivir, and Tenofovir—each exhibit high potency and selectivity against their respective viral targets, setting a high standard for the development of new antiviral agents. Future studies should aim to determine the precise mechanism of action of novel carbazole derivatives and evaluate their efficacy and safety in preclinical and clinical settings.

References

Replicating published synthesis protocols for 2,3,4,9-tetrahydro-1H-carbazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives is of significant interest due to their presence in natural products and their wide range of pharmacological activities, including anti-Alzheimer's, antimicrobial, and anticancer properties.[1][2] This guide provides a comparative overview of two prominent methods for synthesizing the tetrahydrocarbazole scaffold: the classical Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis, and a modern approach employing an ionic liquid.

Comparison of Synthetic Protocols

The following table summarizes the key quantitative data from published protocols for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole, offering a clear comparison of their performance.

MethodReactantsCatalyst/SolventReaction ConditionsYield (%)
Borsche-Drechsel Cyclization Phenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux, 5 minutes88%
Ionic Liquid Synthesis Substituted Phenylhydrazine, Substituted Cyclohexanone1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]Not specified29-49%

Experimental Protocols

Below are the detailed methodologies for the two compared synthesis protocols.

Protocol 1: Borsche-Drechsel Cyclization

This method is a classical approach for synthesizing the tetrahydrocarbazole scaffold.[3][4][5]

  • Reaction Setup: In a round-bottom flask, dissolve 2.5 mL of cyclohexanone in 18 mL of glacial acetic acid.[6][7]

  • Addition of Phenylhydrazine: Add 2.2 mL of phenylhydrazine to the solution.[6][7]

  • Reflux: Boil the mixture under reflux for 5 minutes.[6][7]

  • Crystallization: Cool the solution to allow the 2,3,4,9-tetrahydro-1H-carbazole to crystallize.

  • Isolation: Filter the crystals at the pump.

  • Recrystallization: Recrystallize the product from a mixture of ethanol and aqueous acetic acid to obtain the pure compound.[6][7] The melting point of the product is reported to be 118°C.[2]

Protocol 2: Synthesis in Ionic Liquid

This protocol presents a more recent approach utilizing an ionic liquid as the reaction medium.[1]

  • Reactants: Combine substituted phenylhydrazine and substituted cyclohexanone in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)].[1]

  • Reaction: The reaction proceeds to afford the corresponding substituted 2,3,4,9-tetrahydro-1H-carbazoles.[1]

  • Yield: The reported yields for this method range from 29-49%.[1]

Logical Workflow for Synthesis Protocol Comparison

The following diagram illustrates the logical workflow for selecting and comparing different synthesis protocols for 2,3,4,9-tetrahydro-1H-carbazole derivatives.

Synthesis_Comparison_Workflow cluster_0 Protocol Identification cluster_1 Data Extraction & Analysis cluster_2 Protocol Documentation cluster_3 Evaluation A Literature Search for Synthesis Protocols B Identify Key Methods (e.g., Borsche-Drechsel, Ionic Liquid) A->B C Extract Quantitative Data (Yields, Reaction Times, etc.) B->C D Extract Qualitative Data (Reaction Conditions, Reagents) B->D F Detail Experimental Protocols B->F E Tabulate Data for Comparison C->E D->E G Compare Performance Metrics E->G F->G H Assess Advantages & Disadvantages G->H

Workflow for comparing synthesis protocols.

References

Unlocking the Therapeutic Promise of Carbazole-Based Compounds: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, carbazoles have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive meta-analysis of the therapeutic potential of carbazole-based compounds, offering a comparative look at their performance across different therapeutic areas, supported by experimental data and detailed protocols.

Carbazole, a tricyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, and neuroprotective effects. Their planar structure allows for intercalation with DNA, while various substitution patterns on the carbazole ring enable the fine-tuning of their biological activity and target specificity. This guide synthesizes data from multiple studies to present a clear comparison of the efficacy of different carbazole-based compounds.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Carbazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. The following table summarizes the in vitro cytotoxic activity of selected carbazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 10 HepG2 (Liver)7.68[1]
HeLa (Cervical)10.09[1]
MCF7 (Breast)6.44[1]
Compound 9 HeLa (Cervical)7.59[1]
Compound 11b MDA-MB-231-[1]
MDA-MB-435-[1]
(3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) A549 (Lung)13.6
LLC (Lung)16.4
1,4-dimethyl-carbazole (17) A375 (Melanoma)80.0
Compound 19 A375 (Melanoma)50.0
Compound 21 A375 (Melanoma)60.0
Key Signaling Pathways Targeted by Anticancer Carbazole Compounds

Carbazole derivatives exert their anticancer effects by modulating several critical signaling pathways. A prominent target is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively activated in many cancers, promoting cell proliferation and survival.[2][3][4][5][6] Some carbazole compounds have been shown to inhibit STAT3 phosphorylation and transcriptional activity, leading to apoptosis in cancer cells.[2][4]

Another crucial pathway is the MAPK (Mitogen-Activated Protein Kinase) pathway , which is involved in cell growth and proliferation.[1][7] Carbazole derivatives can interfere with this pathway, leading to cell cycle arrest and inhibition of tumor progression.[7] Furthermore, many carbazole compounds induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[8][9][10][11]

anticancer_pathways cluster_STAT3 STAT3 Pathway cluster_apoptosis Apoptosis Pathway STAT3 STAT3 pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer nucleus Nucleus STAT3_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Carbazole Carbazole Compound Carbazole->pSTAT3 Inhibits Carbazole->Mitochondria Induces Stress

Anticancer mechanisms of carbazole compounds.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.

Materials:

  • Carbazole compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with carbazole compound dilutions incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Carbazole derivatives have demonstrated promising activity against a range of bacterial strains. The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
3-cyano-9H-carbazole Bacillus subtilis31.25[2]
3-iodo-9H-carbazole Bacillus subtilis31.25[2]
3,6-diiodo-9H-carbazole Bacillus subtilis31.25[2]
1,3,6-tribromo-9H-carbazole Escherichia coli31.25[2]
Compound 2 Staphylococcus aureus48.42[8]
Escherichia coli168.01[8]
Compound 3 Bacillus cereus12.73[8]
Compound 1 Salmonella Typhimurium50.08[8]
Compound 52a Escherichia coli1.25[9]
Compound 53c Candida albicans0.625[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Materials:

  • Carbazole compound stock solution

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the carbazole compound in the broth medium directly in the 96-well plate.

  • Inoculate Plates: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Neuroprotective Effects: A Glimmer of Hope for Alzheimer's Disease

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides in the brain. Some carbazole derivatives have been investigated for their ability to inhibit this aggregation, offering a potential therapeutic strategy.

One study reported that a carbazole-theophylline-based compound, CT-01, effectively inhibits the formation of Aβ42 oligomers and fibrillary aggregates.[12]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Materials:

  • Aβ42 peptide

  • Carbazole compound

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., phosphate buffer)

Procedure:

  • Aβ Preparation: Prepare a solution of Aβ42 peptide in an appropriate solvent (e.g., hexafluoroisopropanol) and then dilute it into the assay buffer to the desired concentration.

  • Incubation: Incubate the Aβ42 solution with and without the carbazole compound at 37°C with shaking.

  • ThT Fluorescence Measurement: At various time points, take aliquots of the samples and add them to a solution of ThT. Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of the carbazole compound is determined by comparing the fluorescence intensity of the samples with and without the compound.

Antioxidant Properties: Scavenging Free Radicals

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various diseases. Carbazole derivatives have been shown to possess antioxidant properties by scavenging free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Materials:

  • Carbazole compound

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

Procedure:

  • Reaction Mixture: Mix a solution of the carbazole compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at ~517 nm.

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound.

Conclusion

The meta-analysis presented in this guide highlights the significant and diverse therapeutic potential of carbazole-based compounds. With demonstrated efficacy in anticancer, antimicrobial, neuroprotective, and antioxidant applications, the carbazole scaffold represents a fertile ground for the development of novel therapeutic agents. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and optimization of these promising compounds. Future research should focus on in vivo studies to validate the in vitro findings and to explore the pharmacokinetic and toxicological profiles of lead carbazole derivatives.

References

Safety Operating Guide

Safe Disposal of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Classification

Carbazole derivatives are known for their wide range of biological activities, including potential anticancer and antimicrobial properties. As such, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol should be presumed to be biologically active and potentially hazardous. Furthermore, related compounds like 4-Aminophenol are classified as harmful if swallowed or inhaled and are very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to treat this compound as hazardous waste.

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic, handle with appropriate personal protective equipment (PPE).

  • Environmental Hazard: High potential for aquatic toxicity.[1]

  • Biological Activity: Potential for unforeseen biological effects.

Disposal Procedures

A formal disposal plan should be in place before any experiment involving this compound begins.[2] The primary strategy for managing this laboratory waste is to ensure safety and minimize environmental impact through proper segregation, containment, and disposal via a certified hazardous waste management service.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol waste with non-hazardous trash. It should be segregated into a dedicated, properly labeled hazardous waste container.[2]

  • Waste Forms and Containment:

    • Solid Waste: Place solid forms of the compound, such as residues, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated materials, into a clearly labeled, sealable container.[2]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and chemically resistant container. Do not pour this waste down the drain.

    • Original Containers: If disposing of the pure, unused compound, it is best to leave it in its original, clearly labeled container.[2]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The preferred method of disposal for such compounds is high-temperature incineration at a permitted facility.[2] Landfill disposal is the least desirable option.[2]

Quantitative Data Summary

While specific quantitative data for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is not available, the table below provides a template for how relevant data, if known, would be presented. For the purpose of this guide, data for the related compound 4-Aminophenol is used as a proxy to illustrate the format.

PropertyValue (for 4-Aminophenol as a proxy)Significance for Disposal
Acute Toxicity (Oral) LD50 Oral - Rat - 671 mg/kgIndicates significant toxicity; waste must be handled with care to prevent ingestion.
Aquatic Toxicity LC50 - Fish - 1.1 mg/l - 96 hVery toxic to aquatic life; must not be disposed of down the drain.[1]
Persistence Not readily biodegradableThe compound may persist in the environment, necessitating controlled disposal.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol waste.

G cluster_lab In the Laboratory cluster_ehs Institutional Waste Management cluster_disposal Final Disposal start Generate Waste (Solid or Liquid) segregate Segregate into Designated Waste Stream start->segregate contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid Solid contain_liquid Contain Liquid Waste in Labeled, Leak-Proof Container segregate->contain_liquid Liquid label_waste Label Container: - Full Chemical Name - 'Hazardous Waste' - Hazards (Toxic, Environmental) - Date contain_solid->label_waste store Store in Secure Secondary Containment Area contain_solid->store contain_liquid->label_waste contain_liquid->store collect Arrange for Collection by EHS or Certified Contractor store->collect transport Transport to Permitted Waste Management Facility collect->transport incinerate High-Temperature Incineration transport->incinerate Preferred Method landfill Landfill (Least Preferred) transport->landfill Non-Preferred

Disposal workflow for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

References

Personal protective equipment for handling 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for handling the novel compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. In the absence of a specific Safety Data Sheet (SDS) for this molecule, the following recommendations are based on the known hazard profiles of the carbazole and aromatic amine chemical classes. These compounds are often classified as skin, eye, and respiratory tract irritants.[1][2][3][4] Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against accidental exposure. The following table summarizes the required equipment for handling 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldEssential for protecting against splashes and airborne particles. Safety glasses with side shields are a minimum requirement, but goggles provide a more secure seal.[5][6][7] A face shield should be worn over goggles when there is a significant risk of splashing.[8][9]
Skin and Body Protection Chemical-Resistant Lab CoatA standard lab coat is insufficient. An impervious or chemical-resistant lab coat is necessary to prevent skin contact.[5] All clothing worn in the lab should be non-absorbent.
Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6][10] For prolonged handling, consider double-gloving. Contaminated gloves must be disposed of properly.[5]
Full-Length Trousers and Closed-Toe ShoesProtects lower limbs and feet from accidental spills. Footwear should be made of a non-porous material.[8][10]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the compound as a powder or when there is a risk of aerosolization.[5][11] A respirator with cartridges appropriate for organic vapors and particulates (P95 or P100) should be used.[4][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following step-by-step guidance outlines the key procedures.

Pre-Experiment Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Ventilation Check: Ensure that the chemical fume hood or other ventilated enclosure is functioning correctly.[5][6][12]

  • PPE Inspection: Gather and inspect all necessary PPE for damage.

  • Spill Kit Confirmation: Verify that a spill kit appropriate for chemical spills is readily accessible.

Handling the Compound
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Work in a Ventilated Area: All handling of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, especially when in solid form, must be done in a certified chemical fume hood to minimize inhalation exposure.[5][12]

  • Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid creating dust.[4][5]

  • Portioning: When weighing or transferring the compound, use a chemical-resistant spatula and weigh paper.

  • Post-Handling Hygiene: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1][6]

Waste Disposal
  • Waste Segregation: All waste contaminated with the compound, including gloves, weigh paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Container Management: Keep the hazardous waste container closed when not in use.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13][14]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4] Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the immediate area and alert your supervisor. If trained, use a chemical spill kit to contain and clean up the spill, wearing appropriate PPE.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Locate Spill Kit prep3->prep4 handle1 Don All Required PPE prep4->handle1 Proceed to Handling handle2 Work in Fume Hood handle1->handle2 handle3 Handle Compound handle2->handle3 handle4 Post-Handling Hygiene handle3->handle4 spill Spill or Exposure handle3->spill disp1 Segregate Contaminated Waste handle4->disp1 Proceed to Disposal disp2 Store in Labeled, Closed Container disp1->disp2 disp3 Dispose via EHS Office disp2->disp3 emergency Follow Emergency Procedures spill->emergency

Caption: Workflow for safe handling of the carbazole compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CASIN
Reactant of Route 2
Reactant of Route 2
CASIN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.